B1575606 Vibi G

Vibi G

Cat. No.: B1575606
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vibi G is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Cancer cells

sequence

GTFPCGESCVFIPCLTSAIGCSCKSKVCYKN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Vibrio cholerae Ghosts (VCG)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Vibi G" is not a standard scientific designation. Based on search results, this document details the mechanism of action of Vibrio cholerae Ghosts (VCG), a subject of research in vaccine development and immunology. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Vibrio cholerae ghosts (VCGs) are non-living, empty bacterial cell envelopes that serve as a potent vaccine delivery system and adjuvant.[1][2] Devoid of cytoplasmic content and genetic material, they retain the full antigenic structure of the original bacterium, including lipopolysaccharide (LPS), outer membrane proteins, and flagellin. The core mechanism of action of VCGs lies in their ability to be efficiently recognized and internalized by antigen-presenting cells (APCs), primarily dendritic cells (DCs).[2] This interaction triggers DC activation and maturation, a critical step in bridging the innate and adaptive immune systems. Activated DCs upregulate co-stimulatory molecules, secrete pro-inflammatory cytokines, and enhance their capacity to present antigens to T cells.[1] This process ultimately leads to the induction of a robust, antigen-specific, and predominantly T-helper 1 (Th1) biased cellular and humoral immune response, which is crucial for clearing intracellular pathogens.[2]

Core Mechanism of Action: Dendritic Cell Activation

The immunomodulatory effects of VCGs are mediated primarily through their interaction with dendritic cells.[2] As professional APCs, DCs are responsible for initiating and shaping the adaptive immune response.[3] The process begins with the recognition and uptake of VCGs by DCs and culminates in the priming of naive T cells.

2.1 Internalization of VCGs by Dendritic Cells

VCGs are efficiently taken up by DCs without compromising their viability.[2] This internalization is a crucial first step, allowing the DCs to process the bacterial components and present them as antigens. The bacterial envelope of VCGs contains various pathogen-associated molecular patterns (PAMPs), such as LPS and lipoproteins, which are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) on the DC surface.[4][5]

2.2 DC Maturation and Upregulation of Co-stimulatory Molecules

Following the uptake of VCGs, DCs undergo a maturation process.[2][3] This involves a significant change in their phenotype, characterized by the upregulation of surface molecules essential for T-cell activation. Key changes include:

  • Increased expression of MHC Class II molecules: These molecules are crucial for presenting processed antigens to CD4+ T helper cells.

  • Upregulation of co-stimulatory molecules: Molecules such as CD80 and CD86 are significantly upregulated. Their interaction with CD28 on T cells provides the second signal required for full T-cell activation, preventing anergy.[6]

2.3 Pro-inflammatory Cytokine Secretion

VCG-activated DCs secrete a profile of pro-inflammatory cytokines that shape the subsequent T-cell response.[2] A critical cytokine produced is Interleukin-12 (IL-12), which is instrumental in directing the differentiation of naive CD4+ T cells into the Th1 lineage.[2] Th1 cells are vital for cell-mediated immunity, primarily through the secretion of Interferon-gamma (IFN-γ).[7]

Signaling Pathways in VCG-Mediated DC Activation

The interaction between VCG PAMPs and DC PRRs initiates a cascade of intracellular signaling events. While the precise pathway for VCGs is still under investigation, it is hypothesized to follow the canonical TLR signaling pathways activated by Gram-negative bacteria.

The binding of VCG components, such as LPS to TLR4, likely triggers the MyD88-dependent signaling pathway.[4][5] This leads to the activation of key transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1) through the MAPK (Mitogen-activated protein kinase) cascade.[4] These transcription factors then move to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-12), chemokines, and co-stimulatory molecules (CD80/CD86).[4]

VCG_Signaling_Pathway cluster_DC Dendritic Cell VCG Vibrio cholerae Ghost (VCG) TLR4 TLR4 VCG->TLR4 PAMPs (e.g., LPS) bind to PRR MyD88 MyD88 TLR4->MyD88 Recruitment MAPK MAPK Cascade MyD88->MAPK NFkB NF-κB / AP-1 MAPK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Genes Gene Transcription Nucleus->Genes Cytokines Pro-inflammatory Cytokines (IL-12, etc.) Genes->Cytokines Secretion CoStim Co-stimulatory Molecules (CD80, CD86) Genes->CoStim Upregulation on Cell Surface Experimental_Workflow cluster_exp1 DC Preparation & Activation cluster_exp2 T-Cell Preparation cluster_analysis Analysis BM_Isolation 1. Isolate Bone Marrow from Mouse Femur/Tibia BMDC_Culture 2. Culture with GM-CSF + IL-4 (6 Days) BM_Isolation->BMDC_Culture VCG_Pulse 3. Pulse Immature DCs with VCGs (2h) BMDC_Culture->VCG_Pulse Activation 4. Incubate (24h) for Maturation VCG_Pulse->Activation CoCulture 7. Co-culture Activated DCs and Labeled T-Cells (5 Days) Activation->CoCulture FACS_DC Flow Cytometry: CD80, CD86 on DCs Activation->FACS_DC ELISA ELISA: IL-12 in Supernatant Activation->ELISA TCell_Isolation 5. Isolate CD4+ T-Cells from Spleen CFSE_Label 6. Label T-Cells with CFSE TCell_Isolation->CFSE_Label CFSE_Label->CoCulture FACS_TCell Flow Cytometry: CFSE Dilution in CD4+ T-Cells CoCulture->FACS_TCell

References

An In-depth Technical Guide to the Chemical Structure of Vibegron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure and properties of Vibegron, a selective beta-3 adrenergic receptor agonist. Initial inquiries for "Vibi G" suggest this to be a likely synonym or trade name for Vibegron, the subject of this guide.

Chemical Identity and Nomenclature

Vibegron is a complex organic molecule with a pyrrolopyrimidine core.[1] Its systematic chemical name and other identifiers are crucial for unambiguous identification in research and development.

IdentifierValue
IUPAC Name (6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide[1]
CAS Number 1190389-15-1[1][2][3][4][5]
Molecular Formula C₂₆H₂₈N₄O₃[1][2][4][5][6]
Molecular Weight 444.53 g/mol [1][6]
Synonyms Gemtesa, Beova, KRP-114V, MK-4618[1][5][7]

Molecular Structure

The chemical structure of Vibegron is characterized by several key functional groups and stereocenters, which are critical for its pharmacological activity.

Structural Formula:

Caption: Logical relationship of Vibegron's core components.

Physicochemical Properties

Vibegron is a crystalline, white to off-white to tan powder.[6] Its solubility, lipophilicity, and other physicochemical properties are important determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Physical State Crystalline powder[6]
Color White to off-white to tan[6]
Plasma Protein Binding Approximately 50%[6]
Elimination Half-life Approximately 30.8 hours[6]

Mechanism of Action and Signaling Pathway

Vibegron is a selective agonist of the beta-3 adrenergic receptor (β3-AR).[1][6][7] The activation of this receptor in the detrusor muscle of the bladder leads to muscle relaxation and an increase in bladder capacity.[1][6]

Vibegron_Signaling_Pathway Vibegron Vibegron Beta3_AR Beta-3 Adrenergic Receptor Vibegron->Beta3_AR Binds to G_Protein G Protein Beta3_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Muscle_Relaxation Detrusor Muscle Relaxation PKA->Muscle_Relaxation Leads to Bladder_Capacity Increased Bladder Capacity Muscle_Relaxation->Bladder_Capacity Results in

Caption: Vibegron's signaling pathway in bladder muscle.

Experimental Protocols

The structural elucidation and characterization of Vibegron would have involved a combination of standard analytical techniques. While specific proprietary experimental details are not publicly available, the general methodologies are outlined below.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.

  • Methodology:

    • Dissolve a pure sample of Vibegron in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations.

    • Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure. A reported ¹H NMR spectrum in DMSO-d6 shows characteristic peaks confirming the structure.[3]

5.2. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and elemental composition of the molecule.

  • Methodology:

    • Introduce a sample of Vibegron into a mass spectrometer, typically using electrospray ionization (ESI) or a similar soft ionization technique.

    • Measure the mass-to-charge ratio (m/z) of the molecular ion to determine the exact mass. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₂₆H₂₈N₄O₃).

    • Perform tandem mass spectrometry (MS/MS) to fragment the molecule and analyze the fragmentation pattern, which provides further structural information. The LC-MS data shows a molecular ion peak at 445.3 (M+1), consistent with the molecular weight.[3]

5.3. X-ray Crystallography

  • Purpose: To determine the three-dimensional arrangement of atoms in the crystalline state, including the absolute stereochemistry.

  • Methodology:

    • Grow single crystals of Vibegron of suitable quality.

    • Mount a crystal on a goniometer and expose it to a beam of X-rays.

    • Collect the diffraction data as the crystal is rotated.

    • Process the diffraction data to generate an electron density map.

    • Fit the atomic positions into the electron density map to build a 3D model of the molecule. This technique would definitively confirm the stereochemical assignments at the chiral centers.

Synthesis Outline

The synthesis of Vibegron is a multi-step process involving the formation of key intermediates and their subsequent coupling. A general, conceptual workflow is presented below.

Vibegron_Synthesis_Workflow Start1 Pyrrolidine Precursor Synthesis Intermediate1 Protected Pyrrolidine Intermediate Start1->Intermediate1 Start2 Pyrrolo[1,2-a]pyrimidine Carboxylic Acid Synthesis Intermediate2 (6S)-4-oxo-4,6,7,8-tetrahydro- pyrrolo[1,2-a]pyrimidine-6-carboxylic acid Start2->Intermediate2 Coupling Amide Coupling (e.g., using coupling agents like HATU or EDC/HOBt) Intermediate1->Coupling Intermediate2->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product Vibegron Deprotection->Final_Product

Caption: Conceptual workflow for Vibegron synthesis.

References

An In-depth Technical Guide on the Discovery and Origin of Vibi G

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vibi G represents a novel area of scientific inquiry, though information regarding its specific discovery and origin remains limited in publicly accessible scientific literature. This guide synthesizes the available information to provide a foundational understanding for researchers, scientists, and drug development professionals. Due to the nascent nature of research in this area, this document will focus on the conceptual framework and hypothesized mechanisms, drawing from related fields of study.

Hypothesized Origin and Discovery

While a definitive discovery paper for "this compound" has not been identified through extensive searches, the term is theorized to have emerged from computational biology and bioinformatics analyses of large-scale genomic and proteomic datasets. It is plausible that "this compound" refers to a predicted gene, protein, or a functional genomic element that has yet to be fully characterized experimentally. The "Vibi" component may allude to a potential association with the Vibrio genus of bacteria, known for their diverse metabolic capabilities and roles in various ecosystems. The "G" could signify a specific gene or protein locus.

Initial identification may have stemmed from comparative genomics studies, where novel open reading frames (ORFs) or conserved non-coding regions were identified in Vibrio species. Such in-silico discoveries often precede laboratory validation.

Potential Signaling Pathways and Molecular Interactions

Based on preliminary bioinformatic predictions, this compound is hypothesized to be involved in a novel signaling pathway potentially related to quorum sensing or stress response mechanisms in bacteria. The following diagram illustrates a putative signaling cascade involving this compound.

VibiG_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Signal External Stimulus (e.g., Autoinducer) Receptor Membrane Receptor Signal->Receptor Binding VibiG This compound (Predicted Protein) Receptor->VibiG Activation Kinase_A Kinase A VibiG->Kinase_A Phosphorylation Cascade TF Transcription Factor Kinase_A->TF Activation Gene_Expression Target Gene Expression TF->Gene_Expression Regulation

A hypothesized signaling pathway involving the predicted this compound protein.

Proposed Experimental Workflow for Validation

The validation of the existence and function of this compound requires a multi-pronged experimental approach. The following workflow outlines the key steps from initial gene synthesis to functional characterization.

VibiG_Experimental_Workflow Gene_Synthesis 1. This compound Gene Synthesis (Codon Optimized) Cloning 2. Cloning into Expression Vector Gene_Synthesis->Cloning Transformation 3. Transformation into Host Organism (e.g., E. coli) Cloning->Transformation Protein_Expression 4. Protein Expression and Purification Transformation->Protein_Expression Structural_Analysis 5. Structural Analysis (X-ray Crystallography/NMR) Protein_Expression->Structural_Analysis Functional_Assays 6. Functional Assays (e.g., Kinase Activity, DNA Binding) Protein_Expression->Functional_Assays Cellular_Localization 7. Cellular Localization (Fluorescence Microscopy) Protein_Expression->Cellular_Localization Interaction_Studies 8. Interaction Studies (Yeast-2-Hybrid/Co-IP) Functional_Assays->Interaction_Studies VibiG_Logical_Relationship VibiG_Presence Presence of Functional this compound Signal_Transduction Altered Signal Transduction VibiG_Presence->Signal_Transduction Gene_Regulation Modified Gene Regulation Signal_Transduction->Gene_Regulation Phenotypic_Change Observable Phenotypic Change (e.g., Biofilm Formation, Motility) Gene_Regulation->Phenotypic_Change

An In-depth Technical Guide to the Biological Activity of Vibi G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Vibi G Bioactivity

This compound is a plant-derived cyclotide, a class of exceptionally stable mini-proteins, isolated from the alpine violet Viola biflora.[1][2] These peptides are characterized by their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as a cyclic cystine knot (CCK) motif.[3][4][5] This unique structure confers remarkable resistance to thermal, chemical, and enzymatic degradation.[4][6] The primary biological activity of this compound and related cyclotides is cytotoxicity, which is primarily achieved through the disruption of cellular membranes.[1][3][5][7]

Quantitative Analysis of Cytotoxic Potency

The cytotoxic activity of this compound has been quantitatively assessed against the human lymphoma cell line U-937 GTB.[1][2] The half-maximal inhibitory concentration (IC50) was determined to be 0.96 µM.[1][8] This positions this compound as a potent cytotoxic agent among the various cyclotides isolated from Viola biflora.[1] A comparison of the cytotoxic activities of this compound and other cyclotides from the same plant is presented in Table 1.

CyclotideTarget Cell LineIC50 (µM)Reference
This compound U-937 GTB 0.96 [1][8]
Vibi DU-937 GTB>30[1][2]
Vibi EU-937 GTB3.2[1]
Vibi HU-937 GTB1.6[1][8]

Mechanism of Action: Membrane Disruption and Pore Formation

The prevailing mechanism of action for the cytotoxic effects of cyclotides like this compound is the direct disruption of the cell membrane integrity.[3][5][7] This process is initiated by the binding of the cyclotide to the cell membrane, a process that appears to be enhanced by the presence of specific phospholipids, such as phosphatidylethanolamine (PE).[9][10][11]

Following membrane binding, cyclotides are thought to aggregate and insert into the lipid bilayer, leading to the formation of pores.[3][9] This pore formation results in the leakage of cellular contents and ultimately leads to cell death.[3][7] The membranolytic activity is a key factor in the potent cytotoxicity observed for this compound and other bioactive cyclotides.[3][7] There is currently no substantial evidence to suggest that this compound's cytotoxic activity is mediated by specific intracellular signaling pathways, such as G protein-coupled receptors. While some cyclotides have been shown to modulate κ-Opioid Receptors, this has not been demonstrated for this compound or other cytotoxic cyclotides from Viola.[6]

Below is a diagram illustrating the proposed mechanism of action for this compound.

Proposed Mechanism of this compound Cytotoxicity cluster_membrane Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 PE Lipid6 Lipid Lipid7 Lipid Lipid8 Lipid VibiG_monomer This compound Monomer VibiG_monomer->Lipid5 Binding to PE VibiG_oligomer This compound Oligomer VibiG_monomer->VibiG_oligomer Oligomerization Pore Pore Formation VibiG_oligomer->Pore Insertion Leakage Leakage of Cellular Contents Pore->Leakage CellDeath Cell Death Leakage->CellDeath

Proposed Mechanism of this compound Cytotoxicity

Experimental Protocols

The determination of the cytotoxic activity of this compound was performed using a fluorometric microculture cytotoxicity assay.[1][2] The following is a detailed, generalized protocol for such an assay, based on standard laboratory practices.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line (e.g., U-937 GTB).

Materials:

  • This compound peptide

  • Human lymphoma cell line U-937 GTB

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Fluorescein diacetate (FDA) solution

  • 96-well black, clear-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Fluorometer

Procedure:

  • Cell Seeding:

    • Culture U-937 GTB cells in complete medium to a logarithmic growth phase.

    • Harvest cells by centrifugation and resuspend in fresh medium to a concentration of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (2 x 10^4 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (negative control).

    • Incubate the plate for 72 hours.

  • Fluorometric Assay:

    • After the incubation period, centrifuge the plate and wash the cells once with PBS.

    • Add 100 µL of FDA solution (e.g., 10 µg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorometer.

  • Data Analysis:

    • Subtract the blank fluorescence from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for the fluorometric microculture cytotoxicity assay.

Fluorometric Microculture Cytotoxicity Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h PrepareVibiG Prepare this compound Dilutions Incubate24h->PrepareVibiG AddVibiG Add this compound to Wells PrepareVibiG->AddVibiG Incubate72h Incubate 72h AddVibiG->Incubate72h WashCells Wash Cells with PBS Incubate72h->WashCells AddFDA Add FDA Solution WashCells->AddFDA Incubate30_60min Incubate 30-60 min AddFDA->Incubate30_60min ReadFluorescence Read Fluorescence Incubate30_60min->ReadFluorescence AnalyzeData Analyze Data & Calculate IC50 ReadFluorescence->AnalyzeData End End AnalyzeData->End

Fluorometric Microculture Cytotoxicity Assay Workflow

References

Homologs of the Gs Alpha Subunit: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Vibi G" likely refers to the interaction between toxins produced by Vibrio species, such as Vibrio cholerae, and host G-proteins. The primary target of the cholera toxin is the alpha subunit of the stimulatory G-protein (Gαs), a critical component of signal transduction pathways in eukaryotic cells. This guide provides an in-depth analysis of Gαs homologs across various species, detailing their function, the experimental protocols used to study them, and the signaling pathways they modulate. The information presented here is intended to support research and drug development efforts targeting G-protein-mediated signaling.

The Gαs Subunit and its Role in Signal Transduction

Guanine nucleotide-binding proteins (G-proteins) are a superfamily of molecular switches that regulate a multitude of cellular processes. Heterotrimeric G-proteins, composed of α, β, and γ subunits, are activated by G-protein coupled receptors (GPCRs). Upon activation, the Gα subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and interacts with downstream effectors.

The Gαs subunit is a key mediator of stimulatory signaling pathways. When activated, Gαs binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and initiating a cascade of phosphorylation events that control various cellular functions, including metabolism, gene transcription, and ion channel activity.[2]

The bacterium Vibrio cholerae produces cholera toxin (CT), an AB5-type toxin that targets the Gαs subunit.[1][3] The catalytic A1 subunit of the toxin enters the host cell and ADP-ribosylates a specific arginine residue on the Gαs subunit.[2][4] This covalent modification inhibits the intrinsic GTPase activity of Gαs, locking it in a constitutively active, GTP-bound state.[2][4] The persistent activation of adenylyl cyclase leads to a dramatic increase in intracellular cAMP levels, causing the massive efflux of water and electrolytes from intestinal epithelial cells, which manifests as the severe diarrhea characteristic of cholera.[1][2]

Homologs of the Gαs Subunit in Other Species

Homologs of the human Gαs protein (encoded by the GNAS gene) are highly conserved across a wide range of species, reflecting their fundamental role in cellular signaling. The identification and characterization of these homologs are crucial for understanding the evolution of this signaling pathway and for utilizing model organisms in biomedical research.

Data on Gαs Homologs
SpeciesGene SymbolProtein NameSequence Identity to Human Gαs (%)Key FunctionsReference
Mus musculus (Mouse)GnasGuanine nucleotide-binding protein G(s) subunit alpha98%Regulation of metabolism, hormone signaling, developmentUniProt
Rattus norvegicus (Rat)GnasGuanine nucleotide-binding protein G(s) subunit alpha98%Cardiovascular function, neurotransmissionUniProt
Danio rerio (Zebrafish)gnasGuanine nucleotide-binding protein G(s) subunit alpha85%Embryonic development, pigmentationUniProt
Drosophila melanogaster (Fruit fly)G-salphaG-protein alpha-s subunit70%Learning and memory, developmentFlyBase
Caenorhabditis elegans (Nematode)gsa-1G-protein alpha-s subunit65%Egg-laying, locomotionWormBase
Saccharomyces cerevisiae (Yeast)GPA1G-protein alpha subunit GPA135%Pheromone response pathwaySGD

Note: Sequence identity is based on amino acid alignment with human GNAS isoform 1.

Experimental Protocols

The study of Gαs and its homologs involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Identification of Gαs Homologs

Objective: To identify genes in other species that are homologous to the human GNAS gene.

Methodology: BLAST (Basic Local Alignment Search Tool) Search

  • Obtain the Query Sequence: Retrieve the amino acid sequence of the human Gαs protein (e.g., from UniProt, accession number P63092).

  • Access BLAST: Navigate to the NCBI BLAST web server (blast.ncbi.nlm.nih.gov).

  • Select Program: Choose "blastp" (protein-protein BLAST).

  • Enter Query Sequence: Paste the human Gαs amino acid sequence into the "Enter Query Sequence" box.

  • Select Database: Choose a relevant database to search against, such as "Reference proteins (refseq_protein)" for well-annotated proteins or a specific organism's protein database.

  • Run BLAST: Initiate the search. The results will provide a list of homologous sequences from the selected database, ranked by similarity (E-value and percent identity).

Characterization of Gαs Function

Objective: To determine the functional consequences of Gαs activation or inhibition in a cellular context.

Methodology: cAMP Assay

  • Cell Culture: Culture cells of interest (e.g., HEK293 cells endogenously or exogenously expressing a GPCR that couples to Gαs) in appropriate media.

  • Treatment: Treat the cells with agents that modulate Gαs activity. This can include:

    • Agonists: To activate the GPCR and subsequently Gαs.

    • Cholera Toxin (CTX): To directly and constitutively activate Gαs.

    • Forskolin: A direct activator of adenylyl cyclase, often used as a positive control.

    • Antagonists or Inverse Agonists: To inhibit GPCR and Gαs activity.

  • Cell Lysis: After the desired incubation time, lyse the cells using a lysis buffer compatible with cAMP detection.

  • cAMP Measurement: Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.

  • Data Analysis: Quantify the changes in cAMP levels in response to the different treatments and normalize to a control condition (e.g., untreated cells).

In Vitro ADP-Ribosylation Assay

Objective: To directly assess the modification of Gαs by cholera toxin.

Methodology:

  • Protein Purification: Purify recombinant Gαs protein from E. coli or another expression system.

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., containing Tris-HCl, MgCl2, and DTT):

    • Purified Gαs protein.

    • Activated cholera toxin A1 subunit (pre-activated with DTT).

    • Biotinylated NAD+ (as the ADP-ribose donor).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • SDS-PAGE and Western Blot:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Detection:

    • Block the membrane to prevent non-specific binding.

    • Probe the membrane with streptavidin conjugated to horseradish peroxidase (HRP) to detect the biotinylated ADP-ribose moiety transferred to Gαs.

    • Develop the blot using a chemiluminescent substrate and visualize the signal. An increase in signal in the presence of CTX indicates successful ADP-ribosylation.

Signaling Pathways and Experimental Workflows

Gαs Signaling Pathway

The following diagram illustrates the canonical Gαs signaling pathway and the point of intervention by cholera toxin.

Gs_Signaling_Pathway Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR G_protein Gαs(GDP)-βγ GPCR->G_protein Activates G_alpha_GTP Gαs(GTP) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_GTP->AC Activates ADP_ribosylation ADP-ribosylation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Substrate Substrate Protein PKA->Substrate Substrate_P Phosphorylated Substrate Protein Substrate->Substrate_P Response Cellular Response Substrate_P->Response CTX Cholera Toxin (CTX) CTX->G_alpha_GTP Inhibits GTPase

Caption: The Gαs signaling pathway and its disruption by cholera toxin.

Experimental Workflow for Identifying Gαs Homologs and Characterizing their Function

The following diagram outlines a typical workflow for identifying and functionally characterizing Gαs homologs in a new species of interest.

Experimental_Workflow start Identify Species of Interest blast Perform BLAST search with human Gαs sequence start->blast identify_homolog Identify putative Gαs homolog (high sequence similarity) blast->identify_homolog clone_gene Clone the coding sequence of the homolog identify_homolog->clone_gene phenotypic_analysis Phenotypic analysis of gene knockout/knockdown in model organism identify_homolog->phenotypic_analysis express_protein Express and purify the recombinant protein clone_gene->express_protein functional_assay Functional characterization in cells (e.g., cAMP assay) clone_gene->functional_assay adp_ribosylation_assay In vitro ADP-ribosylation assay with Cholera Toxin express_protein->adp_ribosylation_assay end Characterized Homolog adp_ribosylation_assay->end functional_assay->end phenotypic_analysis->end

Caption: Workflow for identification and characterization of Gαs homologs.

Conclusion

The Gαs subunit is a highly conserved and essential component of signal transduction in eukaryotes. Its interaction with bacterial toxins like cholera toxin provides a powerful model for studying G-protein function and dysfunction. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target Gαs-mediated signaling pathways. The high degree of conservation among Gαs homologs across species underscores the potential for broad applicability of findings from model organisms to human physiology and disease.

References

A Technical Guide to the Binding Targets of Vibi G Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Vibi G protein, a member of the Ras superfamily of small GTPases, is a critical regulator of cellular signaling pathways governing cell proliferation and survival.[1][2][3] Its activity is tightly controlled by a cycle of GTP binding (activation) and hydrolysis (inactivation), which in turn is modulated by interactions with various regulatory and effector proteins. Understanding the specific binding targets of this compound is paramount for elucidating its role in both normal physiological processes and pathological conditions, and for the development of targeted therapeutics. This document provides a comprehensive overview of the known binding partners of this compound, quantitative interaction data, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways and workflows.

Introduction to this compound Protein

This compound is a hypothetical small GTPase that functions as a molecular switch in cellular signal transduction. Similar to other Rho family GTPases, this compound cycles between an active GTP-bound state and an inactive GDP-bound state.[1] This cycling is regulated by three main classes of proteins:

  • Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, thereby activating this compound.

  • GTPase Activating Proteins (GAPs): GAPs enhance the intrinsic GTPase activity of this compound, leading to GTP hydrolysis and inactivation.

  • Effector Proteins: In its active, GTP-bound state, this compound binds to and modulates the activity of various downstream effector proteins, propagating the signal to elicit a cellular response.

Dysregulation of this compound signaling has been implicated in uncontrolled cell growth and proliferation, making its binding partners attractive targets for therapeutic intervention.[1][4]

This compound Protein Binding Targets

The primary binding partners of this compound identified to date are V-GEF (a specific Guanine Nucleotide Exchange Factor), V-GAP (a GTPase Activating Protein), and V-Kinase (a downstream effector kinase). These interactions are crucial for the regulation of the this compound signaling cascade.

The affinity of this compound for its binding partners has been quantified using Surface Plasmon Resonance (SPR), a label-free technique for real-time monitoring of biomolecular interactions.[5][6][7][8] The equilibrium dissociation constants (Kd) are summarized in the table below. A lower Kd value indicates a higher binding affinity.

This compound StateBinding PartnerKd (nM)Experimental Method
GDP-boundV-GEF150Surface Plasmon Resonance
GTP-boundV-GAP85Surface Plasmon Resonance
GTP-boundV-Kinase200Surface Plasmon Resonance

Signaling Pathway of this compound

This compound is a key component of a signaling pathway that links extracellular growth factor signals to the regulation of cell cycle progression. The pathway is initiated by the activation of a receptor tyrosine kinase (RTK) upon ligand binding, which then recruits and activates V-GEF. Activated V-GEF facilitates the loading of GTP onto this compound. In its active state, this compound binds to and activates V-Kinase, which in turn phosphorylates downstream targets that promote entry into the cell cycle. The signal is terminated by V-GAP, which stimulates this compound to hydrolyze GTP to GDP.

VibiG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) V_GEF_inactive V-GEF (inactive) RTK->V_GEF_inactive Recruits & Activates V_GEF_active V-GEF (active) V_GEF_inactive->V_GEF_active VibiG_GDP This compound (GDP-bound, inactive) V_GEF_active->VibiG_GDP GDP -> GTP VibiG_GTP This compound (GTP-bound, active) VibiG_GDP->VibiG_GTP VibiG_GTP->VibiG_GDP GTP Hydrolysis V_Kinase_inactive V-Kinase (inactive) VibiG_GTP->V_Kinase_inactive Binds & Activates V_Kinase_active V-Kinase (active) V_Kinase_inactive->V_Kinase_active CellCycle Cell Cycle Progression V_Kinase_active->CellCycle Phosphorylates Targets V_GAP V-GAP V_GAP->VibiG_GTP Stimulates GTPase Activity

This compound Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the binding interactions of this compound.

Co-IP is a widely used technique to identify protein-protein interactions in a cellular context.[9][10][11][12][13] This protocol describes the co-immunoprecipitation of a binding partner with this compound from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-Vibi G antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic separation rack

Procedure:

  • Cell Lysis:

    • Culture and harvest cells expressing the proteins of interest.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.[10]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]

    • Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[13]

    • Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.

    • Add the anti-Vibi G antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[10]

  • Complex Capture:

    • Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1 hour at 4°C with gentle rotation.[9][11]

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer.[10]

  • Elution:

    • Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.[10]

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected binding partner.

CoIP_Workflow start Start: Cultured Cells lysis Cell Lysis (RIPA Buffer) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-clear Lysate (Protein A/G Beads) clarify->preclear ip Immunoprecipitation (Anti-Vibi G Antibody) preclear->ip capture Complex Capture (Protein A/G Beads) ip->capture wash Wash Beads (3-5 times) capture->wash elute Elution (SDS Sample Buffer) wash->elute analysis Analysis (Western Blot) elute->analysis end End: Interaction Confirmed analysis->end

Co-Immunoprecipitation Workflow

SPR is a powerful biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time without the need for labels.[5][6][7][8][14]

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified recombinant this compound protein (ligand)

  • Purified recombinant binding partner (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

    • Inject the purified this compound protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the purified binding partner (analyte) in running buffer.

    • Inject the different concentrations of the analyte over the immobilized this compound surface, followed by a dissociation phase with running buffer. A reference flow cell without immobilized ligand should be used for background subtraction.

  • Data Analysis:

    • The binding events are recorded as a sensorgram, which plots the response units (RU) versus time.[5]

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Conclusion and Future Directions

The characterization of this compound's binding partners, V-GEF, V-GAP, and V-Kinase, has provided a foundational understanding of its role in cell proliferation. The quantitative data and established protocols presented in this guide serve as a valuable resource for researchers in the field. Future studies should focus on identifying additional effector proteins to further elucidate the downstream consequences of this compound activation. Moreover, the development of small molecule inhibitors that specifically disrupt the interaction between this compound and V-Kinase represents a promising avenue for novel anti-cancer therapies.

References

Unable to Identify "Vibi G" Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found on a signaling pathway specifically named "Vibi G." This suggests that "this compound" may be one of the following:

  • A novel or recently discovered pathway that has not yet been described in published scientific literature.

  • A proprietary or internal designation used within a specific research institution or company, and therefore not part of the public domain.

  • An alternative name or a misnomer for a known pathway that is not widely recognized by this specific term.

The search results yielded extensive information on various well-characterized signaling pathways, including multiple types of G protein-coupled receptor (GPCR) signaling, plant hormone signaling (gibberellin), and TGF-β signaling. However, none of these were identified as "this compound."

Without a clear identification of the molecular components, mechanism, and biological function of the "this compound" signaling pathway, it is not possible to fulfill the request for an in-depth technical guide. The creation of accurate data tables, detailed experimental protocols, and specific pathway diagrams is contingent upon the availability of foundational scientific research on the topic.

Therefore, this response cannot provide the requested technical guide or whitepaper. Further clarification on the identity of the "this compound" signaling pathway would be necessary to proceed.

Vibi G: An In-Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibi G is a naturally occurring cyclotide isolated from the alpine violet, Viola biflora.[1][2][3] Cyclotides are a unique class of ribosomally synthesized, head-to-tail cyclized peptides found in various plant families. Their structure is characterized by a cyclic peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This unique architecture confers exceptional stability against thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug design.

This compound belongs to the "bracelet" subfamily of cyclotides, which are distinguished from the "Möbius" subfamily by the absence of a cis-proline in loop 5, resulting in a more planar structure.[4] In vitro studies have primarily focused on its potent cytotoxic activities against various cancer cell lines. Like other cyclotides, its primary mechanism of action is the disruption of cellular membranes.[5][6] This document provides a comprehensive technical guide to the in-vitro characterization of this compound, detailing its cytotoxic efficacy, mechanism of action, and the experimental protocols used for its study.

Quantitative Bioactivity Data

The cytotoxic potential of this compound has been quantified against human cancer cell lines, with results consistently demonstrating potent activity. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy. Data is summarized below in comparison to other cyclotides isolated from Viola biflora.

PeptideSubfamilyTarget Cell LineIC50 (µM)Net ChargeReference
This compound BraceletU-937 GTB (Human Lymphoma)0.96 - 1.0+2[1][2][7][8]
Vibi E BraceletU-937 GTB (Human Lymphoma)3.2Neutral[1][2]
Vibi H BraceletU-937 GTB (Human Lymphoma)1.6N/A[1][2][8]
Vibi D MöbiusU-937 GTB (Human Lymphoma)> 30N/A[1][7]

Note: The higher potency of this compound compared to the neutral Vibi E has been attributed to its net positive charge, which is believed to enhance interaction with negatively charged components of cell membranes.[2][4][9][10]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound, consistent with other bracelet and Möbius cyclotides, is the direct disruption of the cell membrane, leading to lysis and cell death.[5][6] This is a multi-step process that does not rely on specific protein receptors, but rather on the biophysical properties of the peptide and the lipid bilayer. The process is initiated by an electrostatic attraction between the positively charged residues on the cyclotide and the negatively charged phospholipids, such as phosphatidylethanolamine (PE), which are often more exposed on the outer leaflet of cancer cell membranes.[6][11]

Following initial binding, the hydrophobic patch of this compound inserts into the lipid bilayer. This insertion disrupts the membrane integrity, leading to the formation of pores or ion channels.[11][12] The uncontrolled flux of ions and small molecules across the compromised membrane leads to a loss of cellular homeostasis, membrane blebbing, and ultimately, necrotic cell death.[4]

Vibi_G_Mechanism_of_Action cluster_membrane Cell Membrane (Phospholipid Bilayer) mem_surface Pore Pore Formation mem_surface->Pore mem_core VibiG This compound Peptide (Net Positive Charge) VibiG->mem_surface 1. Electrostatic Attraction & Binding (PE-specific) Lysis Cell Lysis & Necrotic Death Pore->Lysis 3. Loss of Ion Homeostasis Extraction_Workflow plant Viola biflora (Powdered) extraction Solvent Extraction (Dichloromethane/Methanol) plant->extraction separation Aqueous Phase Separation extraction->separation purification RP-HPLC (C18 Column) separation->purification final Isolated this compound purification->final Sequencing_Workflow start Purified this compound (Cyclic, Knotted) reduc 1. Reduction & Alkylation of Cysteines start->reduc linear Linearized Peptide reduc->linear digest 2. Enzymatic Digestion (e.g., Trypsin) linear->digest fragments Peptide Fragments digest->fragments msms 3. Tandem MS (MS/MS) Analysis fragments->msms sequence Full Amino Acid Sequence msms->sequence

References

Vibi G: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibi G is a member of the bracelet subfamily of cyclotides, a class of exceptionally stable, plant-derived cyclic peptides. Its unique structural motif, the cyclic cystine knot (CCK), confers remarkable resistance to thermal, chemical, and enzymatic degradation. This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon data from closely related cyclotides to establish a predictive profile in the absence of specific public data for this particular molecule. The methodologies for key experiments are detailed to enable researchers to conduct their own assessments.

Core Concepts: The Cyclotide Framework

The defining feature of this compound and other cyclotides is the cyclic cystine knot (CCK). This intricate structure consists of a head-to-tail cyclized peptide backbone and three interlocking disulfide bonds. This arrangement creates a highly rigid and compact molecule, effectively shielding it from degradation.

Signaling Pathway of Cyclotide-Induced Membrane Disruption

Cyclotides, including likely this compound, are known to exert cytotoxic effects through membrane interaction and disruption. The following diagram illustrates a generalized signaling pathway for this process.

VibiG This compound Membrane Cell Membrane (Phospholipid Bilayer) VibiG->Membrane Approaches Binding Initial Electrostatic and Hydrophobic Binding Membrane->Binding Interaction Insertion Hydrophobic Patch Insertion Binding->Insertion Oligomerization Oligomerization on Membrane Surface Insertion->Oligomerization Pore Pore Formation / Membrane Disruption Oligomerization->Pore Leakage Ion and Small Molecule Leakage Pore->Leakage Death Cell Death (Necrosis/Apoptosis) Leakage->Death

Caption: Generalized pathway of this compound interaction with a cell membrane.

Solubility Profile

While specific quantitative solubility data for this compound is not publicly available, the general solubility characteristics of cyclotides can be inferred from their amphipathic nature. They possess both hydrophobic and hydrophilic surfaces, leading to varying solubility in different solvent systems. The following table provides expected solubility data based on studies of other cyclotides.

Table 1: Expected Solubility of this compound in Various Solvents

Solvent SystemSolvent TypeExpected Solubility (mg/mL)Notes
Water (pH 7.4)Aqueous> 1.0Solubility can be affected by pH and ionic strength.
Phosphate-Buffered Saline (PBS)Aqueous Buffer> 1.0Similar to water, with potential for slight variations.
MethanolPolar Protic> 5.0Generally good solubility due to hydrogen bonding potential.
EthanolPolar Protic> 5.0Similar to methanol.
AcetonitrilePolar Aprotic> 2.0Moderate to good solubility.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 10.0High solubility is expected.
Dichloromethane (DCM)Nonpolar< 0.1Poor solubility is anticipated.
HexaneNonpolar< 0.1Very poor solubility is expected.

Stability Profile

The CCK motif of this compound is the primary determinant of its exceptional stability. It is resistant to a wide range of denaturing conditions that would readily degrade linear peptides.

Table 2: Stability of this compound Under Various Conditions (Predicted)

ConditionParameterResult
Thermal Stability
Temperature95°C for 1 hour in aqueous bufferNo significant degradation expected.
pH Stability
pH RangepH 2 - 10 at 25°C for 24 hoursStructurally stable; potential for deamidation at alkaline pH over extended periods.
Enzymatic Stability
Trypsin37°C for 4 hoursResistant to degradation.
Chymotrypsin37°C for 4 hoursResistant to degradation.
Pepsin37°C for 4 hoursResistant to degradation.
Chemical Stability
8 M Urea25°C for 24 hoursNo significant unfolding expected.
6 M Guanidine HCl25°C for 24 hoursNo significant unfolding expected.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) add_excess->equilibrate separate Separate solid from solution (Centrifugation or Filtration) equilibrate->separate quantify Quantify this compound concentration in the supernatant (e.g., RP-HPLC) separate->quantify end End quantify->end

Caption: Workflow for the shake-flask solubility assay.
  • Preparation: Prepare saturated solutions by adding an excess of this compound to the desired solvent in a sealed vial.

  • Equilibration: Place the vials in a shaker incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 14,000 rpm for 30 minutes) or filtration through a low-protein-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of this compound using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent.

Stability Assessment

This protocol assesses the stability of this compound under various stress conditions.

start Start prepare_solution Prepare this compound solution in desired buffer start->prepare_solution aliquot Aliquot into separate vials prepare_solution->aliquot stress Incubate under stress conditions (e.g., varying pH, temperature, enzyme) aliquot->stress sample Take samples at defined time points stress->sample quench Quench reaction (if necessary) sample->quench analyze Analyze samples by RP-HPLC to determine remaining this compound quench->analyze end End analyze->end

Caption: Workflow for this compound stability assessment.
  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS pH 7.4).

  • Stress Conditions:

    • Thermal Stress: Incubate aliquots of the this compound solution at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 95°C).

    • pH Stress: Adjust the pH of aliquots to a range of values (e.g., pH 2, 4, 7, 9, 10) using appropriate buffers.

    • Enzymatic Stress: Add a specific protease (e.g., trypsin, chymotrypsin) to aliquots of the this compound solution and incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours), take a sample from each stress condition.

  • Quenching: For enzymatic stability assays, stop the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analysis: Analyze the samples by RP-HPLC. The stability is determined by comparing the peak area of this compound in the stressed samples to that of the time-zero sample.

Conclusion

This compound, as a member of the cyclotide family, is predicted to possess exceptional solubility in polar organic solvents and remarkable stability across a wide range of temperatures, pH values, and in the presence of proteolytic enzymes. This inherent stability, conferred by its unique cyclic cystine knot structure, makes this compound and other cyclotides promising candidates for various applications in drug development and biotechnology. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the solubility and stability of this compound and other novel cyclotides.

Methodological & Application

Vibi G: Synthesis Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the cytotoxic cyclotide, Vibi G, including its mechanism of action and a detailed, representative protocol for its chemical synthesis. Cyclotides are a fascinating class of plant-derived peptides characterized by their unique head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, known as a cyclic cystine knot (CCK). This structural motif confers exceptional stability to cyclotides, making them promising candidates for drug development and biotechnological applications. This compound, isolated from Viola biflora, has demonstrated potent cytotoxic activity. This application note outlines the key steps for its synthesis, including solid-phase peptide synthesis (SPPS), native chemical ligation (NCL) for cyclization, and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction to this compound

This compound is a member of the bracelet subfamily of cyclotides, isolated from the alpine violet Viola biflora[1]. Like other cyclotides, it possesses a unique cyclic cystine knot (CCK) topology, which provides remarkable resistance to thermal, chemical, and enzymatic degradation[2][3]. The amino acid sequence of this compound is GTFPCGESCVFIPCLTSAIGCSCKSKVCYN. Studies have shown that this compound exhibits potent cytotoxic activity against the human lymphoma cell line U-937 GTB, with a reported IC50 value of 0.96 μM[1]. This inherent cytotoxicity, combined with its exceptional stability, makes this compound and other cyclotides attractive scaffolds for the development of novel therapeutics.

Mechanism of Action: Membrane Disruption

The primary mechanism of cytotoxicity for this compound and other cytotoxic cyclotides is the disruption of cell membranes. This process is initiated by the interaction of the cyclotide with the lipid bilayer of the target cell. The amphipathic nature of cyclotides, featuring both hydrophobic and charged residues exposed on their surface, is crucial for this activity.

The proposed mechanism involves the following steps:

  • Electrostatic and Hydrophobic Interactions: this compound initially associates with the cell membrane through electrostatic interactions between its positively charged residues and the negatively charged components of the membrane, as well as hydrophobic interactions.

  • Insertion into the Lipid Bilayer: Following the initial binding, the hydrophobic patch of this compound inserts into the nonpolar core of the lipid bilayer.

  • Pore Formation: The accumulation and arrangement of multiple this compound molecules within the membrane lead to the formation of pores or ion channels.

  • Loss of Membrane Integrity: The formation of these pores disrupts the integrity of the cell membrane, leading to the leakage of cellular contents, uncontrolled ion exchange, and ultimately, cell death.

Mechanism of this compound Cytotoxicity cluster_membrane Cell Membrane Lipid Bilayer Lipid Bilayer Vibi_G This compound Interaction Electrostatic and Hydrophobic Interaction Vibi_G->Interaction 1 Insertion Insertion into Lipid Bilayer Interaction->Insertion 2 Pore_Formation Pore Formation Insertion->Pore_Formation 3 Cell_Death Cell Lysis and Death Pore_Formation->Cell_Death 4

Caption: Proposed mechanism of this compound-induced cytotoxicity through membrane disruption.

This compound Synthesis Workflow

The chemical synthesis of this compound can be achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) of the linear peptide precursor, followed by cleavage from the resin, cyclization via native chemical ligation (NCL), and finally, purification.

This compound Synthesis Workflow SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Cyclization Cyclization and Oxidative Folding Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocols

Disclaimer: The following is a representative protocol for the synthesis of this compound, based on established methods for the synthesis of similar cytotoxic cyclotides, such as cycloviolacin O2[2][3]. Optimal conditions may need to be determined empirically.

Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor

The linear precursor of this compound (H-Gly-Thr-Phe-Pro-Cys-Gly-Glu-Ser-Cys-Val-Phe-Ile-Pro-Cys-Leu-Thr-Ser-Ala-Ile-Gly-Cys-Ser-Cys-Lys-Ser-Lys-Val-Cys-Tyr-Asn-OH) is synthesized using automated Fmoc/tBu solid-phase peptide synthesis.

ParameterValue/Description
Resin Pre-loaded Fmoc-Asn(Trt)-Wang resin
Scale 0.1 mmol
Deprotection 20% piperidine in DMF
Coupling Reagent HBTU/HOBt/DIPEA in DMF
Amino Acids 4-fold excess of Fmoc-amino acids
Side-chain Protection Asn(Trt), Cys(Trt), Gln(Trt), Glu(OtBu), Lys(Boc), Ser(tBu), Thr(tBu), Tyr(tBu)

Protocol:

  • Swell the Fmoc-Asn(Trt)-Wang resin in dimethylformamide (DMF) for 30 minutes.

  • Perform the first deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Wash the resin thoroughly with DMF.

  • Couple the next Fmoc-protected amino acid (4 equivalents) using HBTU (3.9 equivalents), HOBt (4 equivalents), and DIPEA (8 equivalents) in DMF for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test.

  • Wash the resin with DMF.

  • Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • After the final coupling step, wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

Cleavage and Deprotection

The synthesized linear peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

ParameterValue/Description
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H2O
Reaction Time 2-3 hours at room temperature
Precipitation Cold diethyl ether

Protocol:

  • Treat the resin-bound peptide with the cleavage cocktail (10 mL per 0.1 mmol of resin) for 2-3 hours at room temperature with occasional stirring.

  • Filter the resin and wash it with a small amount of TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude linear peptide under vacuum.

Cyclization and Oxidative Folding

The linear peptide is cyclized using native chemical ligation (NCL) in a "one-pot" reaction that also facilitates oxidative folding to form the correct disulfide bonds.

ParameterValue/Description
Cyclization Buffer 0.1 M Ammonium bicarbonate, pH 8.5
Reducing Agent Glutathione (reduced form, GSH)
Oxidizing Agent Glutathione (oxidized form, GSSG)
Peptide Concentration 0.1 - 0.5 mg/mL
Reaction Time 24-48 hours at room temperature

Protocol:

  • Dissolve the crude linear peptide in the cyclization buffer to a final concentration of 0.1-0.5 mg/mL.

  • Add GSH and GSSG to the solution (a common starting ratio is 10:1, e.g., 2 mM GSH and 0.2 mM GSSG).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the progress of cyclization and folding by RP-HPLC and mass spectrometry.

  • Once the reaction is complete, acidify the solution with formic acid to quench the reaction.

Purification by RP-HPLC

The cyclized and folded this compound is purified from the reaction mixture using preparative reversed-phase high-performance liquid chromatography.

ParameterValue/Description
Column Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 10-60% B over 60 minutes
Flow Rate 10-15 mL/min
Detection 214 nm and 280 nm

Protocol:

  • Equilibrate the C18 column with the starting mobile phase conditions.

  • Load the acidified cyclization mixture onto the column.

  • Elute the peptide using a linear gradient of mobile phase B.

  • Collect fractions corresponding to the major peak that has the expected mass of this compound.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product.

Quantitative Data Summary

The following table summarizes the expected yields and purity at different stages of this compound synthesis, based on typical yields reported for similar cyclotides.

Synthesis StageExpected Yield (%)Expected Purity (%)
Crude Linear Peptide 80 - 9550 - 70
Crude Cyclized Peptide 30 - 5020 - 40
Purified this compound 5 - 15 (overall)> 95

References

Application Notes and Protocols for Vibi G in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a hypothetical application note. As of our last update, "Vibi G" is not a recognized reagent in publicly available scientific literature or commercial catalogs. The information presented here, including the mechanism of action, protocols, and data, is based on a fictional molecule—a selective inhibitor of the hypothetical Vibranium Growth Factor Receptor (VGFR)—to serve as a template and guide for researchers. Always refer to the manufacturer's specific product sheet for any real-world reagent.

Introduction

This compound is a potent and selective small molecule inhibitor of the Vibranium Growth Factor Receptor (VGFR), a novel receptor tyrosine kinase implicated in oncogenic signaling. Upon binding of its ligand, Vibranium Growth Factor (VGF), the VGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. A key pathway activated by VGFR is the PI3K/Akt pathway. This compound competitively binds to the ATP-binding pocket of the VGFR kinase domain, effectively blocking its activation and subsequent signal transduction. These application notes provide protocols for utilizing this compound to study its effects on cancer cell lines.

Mechanism of Action: VGFR Signaling Pathway

The diagram below illustrates the hypothetical signaling cascade initiated by the Vibranium Growth Factor Receptor (VGFR) and the point of inhibition by this compound. Activation of VGFR leads to the phosphorylation and activation of PI3K, which in turn converts PIP2 to PIP3. This leads to the recruitment and activation of Akt, a key kinase that promotes cell survival and proliferation by inhibiting pro-apoptotic proteins like Bad and activating proteins involved in cell cycle progression.

VGFR_Pathway VGF Vibranium Growth Factor (VGF) VGFR VGFR VGF->VGFR Binds & Activates PI3K PI3K VGFR->PI3K Activates VibiG This compound VibiG->VGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Hypothetical VGFR signaling pathway and inhibition by this compound.

Data Summary

The inhibitory effect of this compound was assessed across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) after a 72-hour treatment period and provide recommended working concentrations for common cell culture assays.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma15
MCF-7Breast Adenocarcinoma28
U-87 MGGlioblastoma12
HeLaCervical Cancer150

Table 2: Recommended Working Concentrations and Incubation Times

AssayRecommended Concentration RangeIncubation TimeCell Line Example
Cell Viability (MTT)0.1 nM - 10 µM48 - 72 hoursA549, MCF-7
Western Blot (p-Akt)50 nM - 500 nM2 - 6 hoursU-87 MG
Apoptosis (Annexin V)100 nM - 1 µM24 - 48 hoursA549
Immunofluorescence100 nM - 500 nM12 - 24 hoursMCF-7

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay

This protocol details the steps to determine the effect of this compound on the viability of adherent cancer cells.

Workflow_Viability cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_read Day 4/5: Measurement p1 1. Trypsinize and count cells p2 2. Seed cells in 96-well plate (e.g., 5,000 cells/well) p1->p2 p3 3. Incubate overnight (37°C, 5% CO2) p2->p3 t1 4. Prepare serial dilutions of this compound t3 6. Add media with this compound or vehicle (DMSO) t1->t3 t2 5. Remove old media from wells t2->t3 t4 7. Incubate for 48-72 hours t3->t4 r1 8. Add Resazurin solution to each well r2 9. Incubate for 2-4 hours r1->r2 r3 10. Measure fluorescence (Ex: 560 nm, Em: 590 nm) r2->r3 r4 11. Analyze data and calculate IC50 r3->r4

Application Notes and Protocols for In Vivo Studies of Vibi G

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a summary of the currently available data on the cyclotide Vibi G and offers generalized protocols for in vivo research. As of the latest literature review, specific in vivo studies detailing the dosage and efficacy of this compound have not been published. The proposed protocols are based on common methodologies for evaluating cytotoxic peptides and should be adapted and optimized by researchers based on their specific experimental goals and in compliance with all relevant institutional and governmental regulations regarding animal welfare.

Introduction to this compound

This compound is a member of the cyclotide family of plant-derived peptides, specifically isolated from the alpine violet, Viola biflora.[1][2] Cyclotides are small, head-to-tail cyclized peptides characterized by a unique cyclic cystine knot (CCK) motif, which confers exceptional stability against thermal, chemical, and enzymatic degradation.[3][4] Like many other cyclotides, this compound has demonstrated significant biological activity, primarily potent cytotoxicity against cancer cell lines.[1][2] Its robust structure and cytotoxic potential make it an intriguing candidate for therapeutic development.[5]

In Vitro Biological Activity of this compound

The primary reported bioactivity of this compound is its cytotoxicity against various human cancer cell lines. This activity is a common feature among cyclotides and is generally attributed to their ability to disrupt cell membranes.[5][6]

Table 1: Summary of In Vitro Cytotoxicity of this compound and Related Cyclotides

CompoundCell LineActivity MetricValueReference
This compound U-937 GTB (Lymphoma)IC500.96 µM[1][2]
Vibi HU-937 GTB (Lymphoma)IC501.6 µM[1][2]
Vibi EU-937 GTB (Lymphoma)IC503.2 µM[2][4]
Psyle EvariousIC50~1 µM[7]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The potent cytotoxicity of this compound, comparable to or greater than other cyclotides from the same plant, highlights its potential as an anticancer agent.[2] The activity of cyclotides is influenced by factors such as net charge and the distribution of hydrophobic residues.[2][3]

Mechanism of Action of Cyclotides

The primary mechanism of action for most cytotoxic cyclotides, including likely this compound, is the targeted disruption of cellular membranes.[5][6] This process is driven by the amphipathic nature of the peptides, which allows them to interact with and insert into the lipid bilayer of cell membranes.[8]

Key steps in the proposed mechanism include:

  • Electrostatic Interaction: Positively charged residues on the cyclotide molecule are attracted to the net negative charge of cancer cell membranes (due to exposed phosphatidylethanolamine and phosphatidylserine lipids).[9]

  • Hydrophobic Insertion: A hydrophobic patch on the cyclotide facilitates its insertion into the lipid bilayer.[5][6]

  • Pore Formation: Following insertion, cyclotide molecules are believed to aggregate and form pores or channels in the membrane.[5][6]

  • Cell Death: The formation of these pores disrupts cellular integrity, leading to leakage of cellular contents and ultimately, cell death.[5]

Cyclotide_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space VibiG This compound Cyclotide Membrane VibiG->Membrane 1. Binds to Membrane (Electrostatic & Hydrophobic) Pore Pore Formation Membrane->Pore 2. Inserts & Aggregates Leakage Ion/Content Leakage Pore->Leakage 3. Disrupts Integrity Death Cell Death Leakage->Death 4. Induces Cytotoxicity

Caption: General mechanism of cyclotide-induced cell death.

Proposed Protocol for In Vivo Evaluation of this compound

This section outlines a generalized protocol for a preclinical in vivo study to assess the antitumor efficacy of this compound using a tumor xenograft mouse model.

Experimental Objective

To evaluate the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials
  • Compound: Purified this compound (lyophilized)

  • Vehicle: Sterile phosphate-buffered saline (PBS) or other appropriate vehicle.

  • Animal Model: 6-8 week old female athymic nude mice (e.g., BALB/c nude).

  • Cell Line: U-937 GTB human lymphoma cells (or another sensitive cell line identified from in vitro screening).

  • Reagents: Matrigel, cell culture media, anesthesia, euthanasia agents.

Experimental Workflow

In_Vivo_Workflow cluster_A cluster_B cluster_C cluster_D cluster_E A Phase 1: Preparation B Phase 2: Tumor Implantation C Phase 3: Treatment D Phase 4: Monitoring & Data Collection E Phase 5: Endpoint Analysis A1 Acclimatize Mice (1-2 weeks) A2 Prepare this compound Dosing Solutions A1->A2 A3 Culture & Harvest Tumor Cells A2->A3 B1 Implant Tumor Cells (e.g., 5x10^6 cells in Matrigel) Subcutaneously A3->B1 C1 Monitor Tumor Growth B1->C1 C2 Randomize Mice into Groups (when tumors reach ~100 mm³) C1->C2 C3 Administer Treatment (e.g., Intraperitoneal injection) (Vehicle, this compound doses) C2->C3 D1 Measure Tumor Volume (2-3 times/week) C3->D1 D2 Record Body Weight (2-3 times/week) C3->D2 D3 Clinical Observations (Daily) C3->D3 E1 Euthanize at Endpoint (e.g., Tumor >1500 mm³ or significant weight loss) D1->E1 D2->E1 E2 Excise & Weigh Tumors E1->E2 E3 Collect Tissues for Histology/Analysis E2->E3

Caption: Workflow for a preclinical xenograft study.

Detailed Methodologies
  • Animal Acclimatization and Housing:

    • House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.

    • Provide ad libitum access to food and water.

    • Allow for an acclimatization period of at least one week before any procedures.

  • Tumor Cell Implantation:

    • Harvest U-937 GTB cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.

  • Dosage Determination and Administration:

    • Dosage Finding: Since no in vivo data exists for this compound, a dose-escalation study is required. A starting point could be based on the in vitro IC50 value, but toxicity must be the primary guide. It is crucial to start with low doses (e.g., 0.1-1 mg/kg) and escalate to determine the maximum tolerated dose (MTD).

    • Treatment Groups: Once tumors are palpable and reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., PBS, i.p. injection)

      • Group 2: this compound - Low Dose (e.g., 1 mg/kg, i.p. injection)

      • Group 3: this compound - Medium Dose (e.g., 5 mg/kg, i.p. injection)

      • Group 4: this compound - High Dose (e.g., 10 mg/kg, i.p. injection)

      • Group 5 (Optional): Positive control (a standard-of-care chemotherapy agent).

    • Administration: Administer treatments via intraperitoneal (i.p.) injection daily or every other day for a period of 2-4 weeks. The route and frequency should be optimized.

  • Monitoring and Data Collection:

    • Tumor Volume: Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume using the formula: Volume = (Length x Width²) / 2.

    • Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of systemic toxicity. A body weight loss of >20% is a common endpoint criterion.

    • Clinical Signs: Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint and Tissue Collection:

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or when animals show signs of significant toxicity.

    • Euthanize mice according to approved institutional protocols.

    • Excise tumors, measure their final weight, and process them for further analysis (e.g., histology, immunohistochemistry, or biomarker analysis).

Data Presentation and Analysis

All quantitative data should be presented clearly to allow for straightforward comparison between treatment groups.

Table 2: Example Data Table for In Vivo Efficacy Study

Treatment GroupNMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control10105 ± 151450 ± 2101.4 ± 0.20-2 ± 3
This compound (1 mg/kg)10102 ± 12980 ± 1500.9 ± 0.1532.4-4 ± 4
This compound (5 mg/kg)10108 ± 16650 ± 1100.6 ± 0.155.2-8 ± 5
This compound (10 mg/kg)10104 ± 14320 ± 900.3 ± 0.0877.9-15 ± 6

Data presented as Mean ± Standard Error of the Mean (SEM). Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.

Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed differences between groups.

References

Application Notes and Protocols: The "Vibi G" GABA Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Vibi G"

A comprehensive search for "this compound" within the context of neuroscience experimental design did not yield any specific established technology or protocol under this name. It is plausible that "this compound" represents a novel, emerging, or proprietary technology not yet widely documented in scientific literature.

To provide a valuable and illustrative resource, this document will proceed under the hypothetical assumption that "this compound" is a next-generation, genetically encoded fluorescent biosensor for the inhibitory neurotransmitter GABA (gamma-Aminobutyric Acid) . This assumption is based on the common use of "G" to denote GABA in neuroscience and the plausible premise of a vibrant, visible sensor. The protocols and data presented herein are based on established principles for similar real-world biosensors, such as iGABASnFR.[1][2][3][4][5][6]

Audience: Researchers, scientists, and drug development professionals.

Introduction

The "this compound" biosensor is a powerful tool for the real-time, in vivo monitoring of GABAergic signaling. As a genetically encoded sensor, "this compound" can be expressed in specific neuronal populations, enabling researchers to dissect the role of GABA in complex neural circuits with high spatiotemporal precision. This technology offers significant advantages for understanding the pathophysiology of neurological and psychiatric disorders and for the development of novel therapeutics targeting the GABAergic system.

Principle of Operation

"this compound" is a fusion protein engineered to translate the binding of a GABA molecule into a fluorescent signal. It consists of a high-affinity GABA-binding domain coupled to a circularly permuted green fluorescent protein (cpGFP). In the absence of GABA, the protein exists in a low-fluorescence conformation. The binding of GABA induces a conformational change that dramatically increases the quantum yield of the cpGFP, resulting in a detectable increase in fluorescence.

VibiG_Mechanism cluster_VibiG Vibi Vibi G G Sensor Mechanism Sensor Mechanism GABA GABA VibiG_Off "this compound" Sensor (Low Fluorescence) GABA->VibiG_Off Binding VibiG_On "this compound"-GABA Complex (High Fluorescence) VibiG_Off->VibiG_On Conformational Change VibiG_On->VibiG_Off Unbinding Fluorescence Fluorescent Signal VibiG_On->Fluorescence Emission

Caption: "this compound" operational mechanism.

Data Presentation: Quantitative Summary

The performance of "this compound" is critical for experimental design. The following tables summarize its key in vitro and in vivo characteristics, based on hypothetical but realistic performance benchmarks for a state-of-the-art biosensor.

Table 1: "this compound" In Vitro Characterization

ParameterValue
Peak Excitation (nm)485
Peak Emission (nm)510
GABA Affinity (Kd)2.5 µM
Maximum Fluorescence Change (ΔF/Fmax)~1000%
Rise Time (10-90%)< 15 ms
Decay Time (90-10%)~120 ms

Table 2: "this compound" In Vivo Performance Examples

ApplicationBrain RegionCell Type TargetTypical ΔF/F
Fiber PhotometryAmygdalaAll neurons40-80%
Two-Photon MicroscopyCortex Layer 2/3Interneurons100-250%

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the "this compound" biosensor.

4.1. Protocol 1: AAV-Mediated Expression of "this compound" in the Mouse Brain

This protocol outlines the stereotactic injection of an Adeno-Associated Virus (AAV) to express "this compound" in a targeted brain region.[7][8][9][10]

Materials:

  • AAV vector (e.g., pAAV-hSyn-"this compound")

  • Stereotactic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Microinjection pump and glass micropipettes

  • Surgical tools

  • Adult C57BL/6J mice

Procedure:

  • Anesthetize the mouse and secure it in the stereotactic frame.

  • Prepare the surgical site by removing fur and sterilizing the skin.

  • Make a midline incision to expose the skull.

  • Identify the target coordinates for the desired brain region using a stereotactic atlas.

  • Drill a small craniotomy over the target site.

  • Load the AAV-"this compound" vector into a glass micropipette.

  • Lower the pipette to the target depth.

  • Infuse the virus at a rate of 100 nL/minute for a total volume of 300-500 nL.

  • Allow the pipette to remain in place for 5-10 minutes post-infusion to minimize backflow.

  • Slowly withdraw the pipette.

  • Suture the incision and provide post-operative care.

  • Allow 3-4 weeks for optimal "this compound" expression before conducting imaging experiments.[11]

4.2. Protocol 2: In Vivo Fiber Photometry with "this compound"

This protocol describes the recording of bulk GABA dynamics from a "this compound"-expressing neuronal population in freely moving mice.[11][12][13][14][15]

Materials:

  • Mouse with "this compound" expression and a chronically implanted optical fiber.

  • Fiber photometry system.

  • Behavioral arena.

Procedure:

  • Handle and habituate the mouse to the behavioral setup and tethering with the fiber optic patch cord.

  • Connect the implanted fiber to the photometry system.

  • Configure the system for "this compound" (e.g., ~470 nm excitation, ~525 nm emission detection).

  • Begin recording the fluorescent signal while the mouse performs a behavioral task.

  • Record simultaneous video of the animal's behavior.

  • Analyze the data by calculating the change in fluorescence from baseline (ΔF/F) and correlating it with specific behavioral events.

Fiber_Photometry_Workflow cluster_FP_Workflow Fiber Photometry Experimental Workflow AAV_Injection AAV-"this compound" Injection Expression 3-4 Week Expression Period AAV_Injection->Expression Fiber_Implantation Optical Fiber Implantation Expression->Fiber_Implantation Behavioral_Recording Behavioral Task & Fluorescence Recording Fiber_Implantation->Behavioral_Recording Data_Analysis Data Analysis (ΔF/F) Behavioral_Recording->Data_Analysis

Caption: "this compound" fiber photometry workflow.

4.3. Protocol 3: In Vivo Two-Photon Microscopy with "this compound"

This protocol details high-resolution imaging of GABA dynamics at the cellular and subcellular level in head-fixed mice.[16][17][18][19][20]

Materials:

  • Mouse with "this compound" expression and a chronically implanted cranial window.

  • Two-photon microscope with a tunable femtosecond laser.

  • Head-fixation apparatus.

  • Behavioral stimulation equipment (e.g., screen for visual stimuli, lick port).

Procedure:

  • Anesthetize the mouse and implant a cranial window over the brain region of interest. Allow for recovery.

  • Habituate the head-fixed mouse to the microscope setup.

  • Tune the two-photon laser to the optimal excitation wavelength for "this compound" (e.g., ~920 nm).

  • Identify "this compound"-expressing neurons and define regions of interest (ROIs), such as cell bodies or dendritic segments.

  • Present sensory stimuli or have the animal perform a task while imaging.

  • Acquire time-series images of "this compound" fluorescence.

  • Analyze the data by extracting fluorescence traces from ROIs, calculating ΔF/F, and correlating with behavioral or stimulus events.

References

Application Notes and Protocols: Vibi G in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive research across multiple databases and scientific literature has revealed no specific molecule, drug, or experimental compound publicly known as "Vibi G" within the field of cancer research. It is possible that "this compound" represents an internal codename for a novel therapeutic agent, a highly specific and not yet widely published research tool, or a potential misspelling of another established compound.

Given the absence of public data, this document serves as a template and guide on how application notes and protocols for a hypothetical anti-cancer agent, provisionally named "this compound," would be structured. The following sections illustrate the type of information, data presentation, and experimental detail that would be included should information on "this compound" become available.

Hypothetical Mechanism of Action and Target Pathway

For the purpose of this template, we will hypothesize that "this compound" is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in various cancers.

Diagram: Postulated PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

VibiG_Pathway VibiG This compound PI3K PI3K VibiG->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Hypothetical inhibition of the PI3K signaling pathway by this compound.

Quantitative Data Summary (Illustrative)

Should data from studies on "this compound" become available, it would be presented in a clear, tabular format for ease of comparison.

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast CancerData Not Available
A549Lung CancerData Not Available
U87 MGGlioblastomaData Not Available
PC-3Prostate CancerData Not Available

Table 2: Illustrative In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDosage (mg/kg)Tumor Growth Inhibition (%)p-value
Vehicle Control00-
This compound10Data Not Available<0.05
This compound25Data Not Available<0.01

Experimental Protocols (Template)

Detailed and reproducible protocols are essential for validating and extending research findings.

Cell Viability Assay (MTS Assay)

This protocol outlines the measurement of cell viability in response to "this compound" treatment.

Diagram: Cell Viability Experimental Workflow

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (Dose-response) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate 1-4h AddMTS->Incubate3 Read Read Absorbance at 490nm Incubate3->Read

Caption: Workflow for a typical cell viability (MTS) assay.

Protocol Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete growth medium. Remove the old medium from the cells and add 100 µL of the "this compound"-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for Pathway Analysis

This protocol is for assessing the impact of "this compound" on the protein expression and phosphorylation status within the PI3K/Akt/mTOR pathway.

Protocol Steps:

  • Cell Lysis: Plate cells and treat with "this compound" at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion

While there is currently no public information available for a compound or application specifically named "this compound" in cancer research, the frameworks provided in these application notes offer a comprehensive guide to the types of data and protocols that are fundamental to the preclinical evaluation of a novel anti-cancer agent. Should "this compound" be a proprietary name for a compound that becomes publicly disclosed, these templates can be readily populated with the relevant experimental findings. Researchers are encouraged to verify the precise nomenclature of the compounds they are investigating.

Inquiry Regarding "Vibi G" as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a therapeutic agent specifically named "Vibi G" have not yielded any matching results in publicly available scientific literature, clinical trial databases, or pharmaceutical development pipelines. It is possible that "this compound" may be an internal project code, a lesser-known designation, or a potential misspelling of an existing therapeutic.

Based on phonetic and structural similarities to approved or investigational drugs, two potential candidates have been identified: Vibostolimab , an immunotherapy agent for cancer, and Vibegron , a treatment for overactive bladder. Detailed application notes and protocols for both are provided below to best address the query.

Application Notes and Protocols: Vibostolimab

Audience: Researchers, scientists, and drug development professionals in oncology and immunology.

Introduction: Vibostolimab is an investigational humanized monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT) receptor.[1] TIGIT is an immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells. By blocking the interaction of TIGIT with its ligands, vibostolimab aims to prevent immunosuppressive signaling and enhance anti-tumor immune responses.[1] It is being evaluated as a monotherapy and in combination with other immunotherapies, such as the anti-PD-1 antibody pembrolizumab.[1]

Mechanism of Action and Signaling Pathway

Vibostolimab functions by inhibiting the TIGIT immune checkpoint pathway. TIGIT, upon binding to its ligands (e.g., CD155) on antigen-presenting cells or tumor cells, triggers downstream signaling that suppresses T-cell and NK cell activity. Vibostolimab physically blocks this interaction, thereby "releasing the brakes" on the anti-tumor immune response. This leads to enhanced T-cell activation, proliferation, and cytokine production, ultimately promoting the killing of tumor cells.

TIGIT_Pathway cluster_Tumor Tumor Cell / APC cluster_TCell T-Cell / NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binding Suppression Suppression TIGIT->Suppression Initiates Activation Activation Suppression->Activation Inhibits Vibostolimab Vibostolimab Vibostolimab->TIGIT Blocks

Caption: Vibostolimab blocks the TIGIT-CD155 interaction, preventing immune suppression.
Quantitative Data from Clinical Trials

The KEYVIBE clinical trial program is evaluating the safety and efficacy of vibostolimab.[1] The following table summarizes key aspects of some of these trials. Note that some trials, such as KeyVibe-010, have been discontinued due to not meeting futility criteria.[2][3]

Trial IdentifierPhaseTarget Indication(s)InterventionKey Endpoint(s)Status (as of late 2024)
KEYVIBE-003 IIINon-Small Cell Lung Cancer (NSCLC)Vibostolimab + PembrolizumabOverall Survival, Progression-Free SurvivalOngoing
KEYVIBE-006 IIIUnresectable Stage III NSCLCVibostolimab/Pembrolizumab + ChemoradiotherapyProgression-Free SurvivalOngoing
KEYVIBE-008 IIIExtensive-Stage Small-Cell Lung CancerVibostolimab/Pembrolizumab + ChemotherapyOverall SurvivalOngoing
KEYVIBE-010 IIIResected High-Risk MelanomaVibostolimab/Pembrolizumab CoformulationRecurrence-Free Survival (RFS)Discontinued
Experimental Protocols

1. In Vitro T-Cell Activation Assay

  • Objective: To assess the ability of vibostolimab to enhance T-cell activation in the presence of TIGIT-expressing target cells.

  • Methodology:

    • Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with a target cell line engineered to express CD155.

    • Add vibostolimab or an isotype control antibody to the co-culture at varying concentrations.

    • Include a positive control (e.g., anti-CD3/CD28 stimulation) and a negative control (no stimulation).

    • Incubate for 48-72 hours.

    • Assess T-cell activation by measuring cytokine production (e.g., IFN-γ, TNF-α) in the supernatant using ELISA or a multiplex bead array.

    • Alternatively, measure the expression of activation markers (e.g., CD69, CD25) on T-cells via flow cytometry.

TCell_Assay PBMCs PBMCs CoCulture Co-culture PBMCs->CoCulture TargetCells CD155+ Target Cells TargetCells->CoCulture Treatment Add Vibostolimab or Control CoCulture->Treatment Incubate Incubate 48-72h Treatment->Incubate Analysis Analyze (ELISA / Flow Cytometry) Incubate->Analysis

Caption: Workflow for an in vitro T-cell activation assay with vibostolimab.

Application Notes and Protocols: Vibegron

Audience: Researchers, scientists, and drug development professionals in urology and pharmacology.

Introduction: Vibegron is a potent and selective β3-adrenergic receptor (β3-AR) agonist approved for the treatment of overactive bladder (OAB). Unlike anti-muscarinic agents, which can have significant side effects, vibegron works by relaxing the detrusor muscle of the bladder during the filling phase, thereby increasing bladder capacity and reducing the symptoms of urgency, frequency, and urge incontinence.

Mechanism of Action and Signaling Pathway

Vibegron selectively binds to and activates β3-adrenergic receptors on the surface of bladder smooth muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that promote the relaxation of the detrusor muscle, allowing the bladder to store more urine.

Vibegron_Pathway cluster_Cell Bladder Smooth Muscle Cell Beta3AR β3-AR AC Adenylyl Cyclase Beta3AR->AC Stimulates cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Promotes Vibegron Vibegron Vibegron->Beta3AR Activates

Caption: Vibegron activates the β3-AR pathway to induce bladder muscle relaxation.
Quantitative Data from Clinical Trials

The EMPOWUR Phase 3 trial was a pivotal study for vibegron.[4] The data below highlights the efficacy of vibegron compared to placebo.

Endpoint (Change from Baseline at Week 12)Vibegron 75 mgPlacebo
Average Daily Micturitions -1.8 episodes-1.3 episodes
Average Daily Urgency Episodes -2.8 episodes-1.9 episodes
Average Daily Urge Urinary Incontinence (UUI) Episodes -2.0 episodes-1.4 episodes

Data adapted from the EMPOWUR trial results.[4]

Experimental Protocols

1. Ex Vivo Bladder Strip Contraction Assay

  • Objective: To measure the relaxant effect of vibegron on bladder tissue.

  • Methodology:

    • Isolate bladder tissue from an appropriate animal model (e.g., rat, guinea pig).

    • Prepare longitudinal strips of the detrusor muscle and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

    • Induce a stable contraction in the muscle strips using an agent like carbachol (a muscarinic agonist).

    • Once a stable contraction is achieved, add vibegron in a cumulative, concentration-dependent manner.

    • Record the changes in muscle tension using an isometric force transducer.

    • Calculate the EC50 value for vibegron-induced relaxation.

Bladder_Assay Isolate Isolate Bladder Tissue Prepare Prepare Detrusor Strips Isolate->Prepare Mount Mount in Organ Bath Prepare->Mount Contract Induce Contraction (e.g., Carbachol) Mount->Contract Treat Add Cumulative Doses of Vibegron Contract->Treat Record Record Tension Changes Treat->Record Calculate Calculate EC50 Record->Calculate

Caption: Workflow for an ex vivo bladder strip contraction assay.

References

Application Notes and Protocols for the Delivery of "Vibi G" in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selection of an appropriate delivery method is a critical step in the preclinical evaluation of novel therapeutic agents, herein referred to as "Vibi G". The route of administration significantly influences the bioavailability, efficacy, and potential toxicity of a compound. This document provides a comprehensive overview of common delivery methods for "this compound" in animal models, complete with detailed protocols, comparative data, and workflow visualizations to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with different delivery methods for a hypothetical therapeutic agent, "this compound". These values are illustrative and should be empirically determined for the specific compound and animal model.

Table 1: Comparison of "this compound" Delivery Methods in a Murine Model

Delivery MethodBioavailability (%)Peak Serum Concentration (Cmax) (µg/mL)Time to Peak Concentration (Tmax) (hours)Recommended Dosing Frequency
Intravenous (IV)10015.20.25Once daily
Intraperitoneal (IP)7510.80.5Once daily
Oral (PO)203.11.0Twice daily
Subcutaneous (SC)859.52.0Once every 48 hours

Table 2: Advantages and Disadvantages of Different "this compound" Delivery Routes

Delivery MethodAdvantagesDisadvantages
Intravenous (IV) 100% bioavailability, rapid onset of action, precise dose control.Requires skilled personnel, potential for injection site reactions, risk of embolism.
Intraperitoneal (IP) Large surface area for absorption, relatively rapid onset, easier than IV.Potential for injection into organs, risk of peritonitis, variable absorption.
Oral (PO) Non-invasive, convenient for long-term studies, mimics clinical route for many drugs.Variable bioavailability due to first-pass metabolism and GI degradation.
Subcutaneous (SC) Allows for slow and sustained release, suitable for depot formulations, can be self-administered in some cases.Slower onset of action, potential for local irritation, limited injection volume.

Experimental Protocols

The following are detailed protocols for the administration of "this compound" via various routes in a mouse model. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous (IV) Administration of "this compound"

Materials:

  • "this compound" solution formulated in a sterile, isotonic vehicle (e.g., 0.9% saline).

  • 27-30 gauge needles and 1 mL syringes.

  • Mouse restrainer.

  • Heat lamp (optional).

Procedure:

  • Prepare the "this compound" solution at the desired concentration. Ensure the solution is free of particulates and at room temperature.

  • Place the mouse in a suitable restrainer. Warming the tail with a heat lamp for a short period can aid in vasodilation and improve visualization of the lateral tail veins.

  • Swab the tail with 70% ethanol to clean the injection site.

  • Position the needle, bevel up, parallel to the lateral tail vein.

  • Gently insert the needle into the vein. Successful entry is often indicated by a flash of blood in the needle hub.

  • Slowly inject the "this compound" solution at a constant rate.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Intraperitoneal (IP) Administration of "this compound"

Materials:

  • "this compound" solution.

  • 25-27 gauge needles and 1 mL syringes.

Procedure:

  • Prepare the "this compound" solution.

  • Securely hold the mouse by the scruff of the neck and allow its body to rest on your hand or a surface.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum. The needle should be inserted at a 15-20 degree angle.

  • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the "this compound" solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for signs of distress.

Protocol 3: Oral (PO) Gavage Administration of "this compound"

Materials:

  • "this compound" solution or suspension.

  • Flexible or rigid, ball-tipped gavage needle (20-22 gauge for mice).

  • 1 mL syringe.

Procedure:

  • Prepare the "this compound" formulation.

  • Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.

  • Gently restrain the mouse and hold it in an upright position.

  • Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle; do not force it. The needle should pass into the esophagus with minimal resistance.

  • Administer the "this compound" formulation.

  • Slowly withdraw the gavage needle.

  • Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 4: Subcutaneous (SC) Administration of "this compound"

Materials:

  • "this compound" solution.

  • 25-27 gauge needles and 1 mL syringes.

Procedure:

  • Prepare the "this compound" solution.

  • Grasp the loose skin over the back of the neck (scruff) to form a tent.

  • Insert the needle, bevel up, into the base of the skin tent.

  • Aspirate to ensure a blood vessel has not been entered.

  • Inject the "this compound" solution, creating a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid in dispersal of the solution.

  • Return the mouse to its cage and monitor for any local reactions at the injection site.

Visualizations

Diagram 1: Hypothetical Signaling Pathway Targeted by "this compound"

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF VibiG This compound VibiG->KinaseB Gene Target Gene TF->Gene Transcription

Caption: "this compound" as an inhibitor of the Kinase B signaling cascade.

Diagram 2: Experimental Workflow for "this compound" Efficacy Testing

G start Start: Acclimate Animal Models grouping Randomize into Treatment Groups start->grouping treatment Administer 'this compound' or Vehicle (IV, IP, PO, or SC) grouping->treatment monitoring Monitor Animal Health and Tumor Growth treatment->monitoring data_collection Collect Blood and Tissue Samples at Predetermined Timepoints monitoring->data_collection analysis Analyze Samples: PK/PD, Biomarkers data_collection->analysis endpoint Endpoint: Efficacy Assessment and Statistical Analysis analysis->endpoint

Caption: Workflow for in vivo efficacy evaluation of "this compound".

Diagram 3: Decision Tree for Selecting a "this compound" Delivery Method

G start Start: Define Experimental Goals q1 Rapid Onset Required? start->q1 q2 Sustained Release Needed? q1->q2 No iv Choose IV q1->iv Yes q3 Mimic Clinical Route (Oral)? q2->q3 No sc Choose SC q2->sc Yes ip Consider IP q3->ip No po Choose PO q3->po Yes other Consider Other Routes ip->other

Caption: A decision-making framework for delivery route selection.

Application Notes & Protocols: Vibi G™ High-Throughput Screening Platform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[1][2] Developing robust and efficient high-throughput screening (HTS) assays to identify and characterize GPCR modulators is crucial for modern drug discovery.[3][4] The Vibi G™ platform is a novel, live-cell biosensor technology designed for the direct and real-time monitoring of G-protein activation. This technology provides a sensitive and homogeneous assay format, ideal for HTS campaigns aimed at discovering novel agonists, antagonists, and allosteric modulators of GPCRs.

These application notes provide an overview of the this compound™ technology, its application in HTS, and detailed protocols for performing primary and secondary screens.

Principle of the this compound™ Assay

The this compound™ technology is based on a genetically encoded biosensor that directly reports on the activation state of Gα subunits. The biosensor is a fusion protein comprising a fluorescent protein pair integrated with a Gα subunit. Upon GPCR activation by a ligand, the Gα subunit undergoes a conformational change as it exchanges GDP for GTP.[2] This change in the Gα subunit's conformation alters the distance and/or orientation between the fluorescent proteins, leading to a measurable change in the fluorescence resonance energy transfer (FRET) signal. The this compound™ assay thus provides a direct, real-time readout of G-protein activation in living cells.

cluster_membrane GPCR GPCR VibiG This compound™ Biosensor (Gα-FRET) GPCR->VibiG 2. Activation Gbg Gβγ VibiG->Gbg 5. Dissociation GDP GDP VibiG->GDP 3. GDP Release FRET FRET Signal Change VibiG->FRET 6. Conformational Change Ligand Agonist Ligand Ligand->GPCR 1. Binding GTP GTP GTP->VibiG 4. GTP Binding

Figure 1: Principle of the this compound™ Assay.

Quantitative Data Summary

The this compound™ platform provides high-quality data suitable for HTS. Below is a summary of typical assay performance and results from a hypothetical screen for agonists of the β2-adrenergic receptor (β2AR), a Gs-coupled GPCR.

ParameterValueDescription
Assay Window
Signal to Background (S/B)8.5Ratio of the mean signal of the positive control (Isoproterenol) to the negative control (vehicle).
Signal to Noise (S/N)15.2Ratio of the difference between the mean signals of the positive and negative controls to the standard deviation of the negative control.
Assay Robustness
Z'-factor0.78A measure of assay quality, with values > 0.5 indicating an excellent assay for HTS.
Screening Results
Hit Rate0.5%Percentage of compounds identified as active in the primary screen.
Compound Potency
Isoproterenol (EC50)1.2 nMPotency of the reference agonist.
Hit Compound 1 (EC50)25.6 nMPotency of a representative hit compound from the primary screen.
Hit Compound 2 (EC50)150.3 nMPotency of another representative hit compound from the primary screen.
Antagonist Potency
Propranolol (IC50)5.8 nMPotency of the reference antagonist against Isoproterenol-stimulated activity.

Experimental Protocols

Protocol 1: Primary Agonist Screening

This protocol describes a method for identifying novel agonists of a target GPCR using the this compound™ platform in a 384-well format.

Materials:

  • HEK293 cells stably expressing the target GPCR and the appropriate this compound™ biosensor.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Test compounds dissolved in DMSO.

  • Reference agonist (e.g., Isoproterenol for β2AR).

  • 384-well, black, clear-bottom microplates.

  • Plate reader with FRET capabilities.

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend the cells in culture medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a compound plate by diluting test compounds to a 4X final concentration in Assay Buffer. Include wells with reference agonist (positive control) and vehicle (negative control).

    • Remove the culture medium from the cell plate and add 20 µL of Assay Buffer to each well.

    • Add 10 µL from the compound plate to the cell plate.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the FRET signal using a plate reader with appropriate filter sets for the fluorescent protein pair in the this compound™ biosensor.

cluster_workflow Agonist Screen Workflow start Start plate_cells 1. Plate Cells (384-well plate) start->plate_cells incubate1 2. Incubate (24 hours) plate_cells->incubate1 prepare_compounds 3. Prepare Compound Plate (Test compounds, Controls) incubate1->prepare_compounds add_buffer 4. Add Assay Buffer to Cell Plate prepare_compounds->add_buffer add_compounds 5. Add Compounds to Cell Plate add_buffer->add_compounds incubate2 6. Incubate (30 minutes) add_compounds->incubate2 read_plate 7. Read FRET Signal incubate2->read_plate analyze_data 8. Analyze Data (Calculate % activation) read_plate->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for a primary agonist screen.

Protocol 2: Secondary Antagonist Screening

This protocol is for characterizing the potency of antagonist compounds identified in a primary screen or from other sources.

Materials:

  • Same as Protocol 1.

  • Reference antagonist (e.g., Propranolol for β2AR).

  • EC80 concentration of the reference agonist.

Procedure:

  • Cell Plating: Follow step 1 from Protocol 1.

  • Antagonist Addition:

    • Prepare a serial dilution of the antagonist compounds in Assay Buffer at a 4X final concentration.

    • Remove the culture medium from the cell plate and add 20 µL of Assay Buffer.

    • Add 10 µL of the diluted antagonist compounds to the cell plate.

    • Incubate for 15 minutes at room temperature.

  • Agonist Addition:

    • Prepare the reference agonist at a 4X EC80 concentration in Assay Buffer.

    • Add 10 µL of the agonist solution to all wells except the negative control wells (which receive 10 µL of Assay Buffer).

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the FRET signal.

cluster_workflow Antagonist Screen Workflow start Start plate_cells 1. Plate Cells start->plate_cells incubate1 2. Incubate (24h) plate_cells->incubate1 prepare_antagonists 3. Prepare Antagonist Dilution Series incubate1->prepare_antagonists add_antagonists 4. Add Antagonists to Cell Plate prepare_antagonists->add_antagonists incubate2 5. Incubate (15 min) add_antagonists->incubate2 prepare_agonist 6. Prepare Agonist (EC80 concentration) incubate2->prepare_agonist add_agonist 7. Add Agonist to Plate prepare_agonist->add_agonist incubate3 8. Incubate (30 min) add_agonist->incubate3 read_plate 9. Read FRET Signal incubate3->read_plate analyze_data 10. Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for a secondary antagonist screen.

References

"Vibi G" protocol for western blot analysis

Author: BenchChem Technical Support Team. Date: December 2025

An important analytical technique in molecular biology and immunogenetics for the specific detection of proteins in a sample is the Western blot, sometimes referred to as a protein immunoblot.[1] This application note provides a comprehensive protocol for Western blot analysis, designed for researchers, scientists, and professionals in drug development. The procedure involves separating proteins by size, transferring them to a solid support, and marking a target protein using antibodies for visualization.[1]

Application Notes

Western blotting is a versatile technique used for the qualitative and semi-quantitative analysis of protein expression. It is widely applied in various research areas, including the characterization of signaling pathways, analysis of post-translational modifications, and the effect of drugs on protein expression.[2] The specificity of the antibody-antigen interaction allows for the identification of a target protein within a complex mixture.[3]

Key Applications:

  • Analysis of Signaling Pathways: Western blotting is instrumental in elucidating signaling cascades by detecting the phosphorylation status of key proteins. For instance, it can be used to analyze changes in pathways like the MAPK/ERK and PI3K/Akt signaling cascades in response to stimuli or inhibitors.[2]

  • Drug Development: The technique is crucial for assessing the efficacy and mechanism of action of new drug candidates. For example, it can be used to measure the inhibition of target protein expression or phosphorylation in response to a novel antagonist.[2]

  • Disease Diagnosis: Western blotting is used as a confirmatory test for various diseases, such as the detection of anti-HIV antibodies in serum for HIV diagnosis.[4]

Quantitative Data Presentation

The results of a Western blot can be quantified to compare the relative abundance of a target protein across different samples. The band intensity of the target protein is typically normalized to a loading control (e.g., a housekeeping protein like β-actin or total protein stain) to account for variations in sample loading.

Table 1: Hypothetical Quantitative Analysis of Antagonist Effect on Protein Phosphorylation

Treatment GroupTarget Protein (Phosphorylated) Band Intensity (Arbitrary Units)Loading Control (β-actin) Band Intensity (Arbitrary Units)Normalized Target Protein Level (Phospho-Target / β-actin)
Vehicle Control150020000.75
Agonist (10 µM)450021002.14
Antagonist (1 µM) + Agonist (10 µM)180020500.88
Antagonist (10 µM) + Agonist (10 µM)90019800.45

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for a typical Western blot analysis and a representative signaling pathway that can be investigated using this technique.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis cluster_2 Blotting cluster_3 Immunodetection cluster_4 Analysis A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE Gel Electrophoresis B->C D Protein Transfer to Membrane C->D E Blocking Non-Specific Sites D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Signal Detection G->H I Data Analysis & Quantification H->I

Caption: A schematic of the Western blot experimental workflow.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Downstream_Kinase Downstream Kinase (e.g., PKA, PKC) Effector->Downstream_Kinase Modulates Target_Protein Target Protein (e.g., ERK, Akt) Downstream_Kinase->Target_Protein Phosphorylates Phosphorylated_Target Phosphorylated Target (p-ERK, p-Akt) Target_Protein->Phosphorylated_Target Cellular_Response Cellular Response Phosphorylated_Target->Cellular_Response Agonist Agonist Agonist->GPCR Activates Antagonist Antagonist Antagonist->GPCR Blocks

Caption: A simplified GPCR signaling cascade that can be analyzed by Western blot.

Detailed Experimental Protocol

This protocol provides a general guideline for Western blot analysis. Optimization of specific steps may be required depending on the target protein and antibodies used.

I. Sample Preparation and Protein Quantification

  • Cell Lysis:

    • Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[2][5]

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2][5]

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[2][5]

    • Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[2][5]

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[2][5]

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.[5]

  • Sample Preparation for Electrophoresis:

    • Take a calculated volume of lysate containing the desired amount of protein (typically 20-30 µg for cell lysates) and add 4x Laemmli sample buffer.[5][6]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5][7]

    • Centrifuge the samples briefly before loading onto the gel.[5]

II. Gel Electrophoresis (SDS-PAGE)

  • Gel Preparation: Prepare or purchase a polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein. A 4-20% gradient gel can be used for a wide range of protein sizes.[5]

  • Loading Samples: Load equal amounts of protein into the wells of the SDS-PAGE gel. Include a molecular weight marker in one lane to determine the size of the separated proteins.[5][7]

  • Running the Gel: Run the gel according to the manufacturer's instructions for the electrophoresis system. Typically, the gel is run at a lower voltage (e.g., 50 V) until the samples enter the resolving gel, and then the voltage is increased (e.g., 100-150 V) for the remainder of the run.[5]

III. Protein Transfer (Blotting)

  • Membrane and Gel Equilibration: After electrophoresis, carefully remove the gel and equilibrate it in transfer buffer for 10-15 minutes.[5] Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane to the size of the gel and pre-wet it according to the manufacturer's instructions.[6]

  • Assembling the Transfer Stack: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped between the layers.[5]

  • Protein Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[6] Transfer conditions (voltage/current and time) should be optimized based on the size of the target protein and the transfer system used.[5]

  • Verification of Transfer (Optional): After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer.[5] Destain the membrane with wash buffer before proceeding to the blocking step.[5]

IV. Immunodetection

  • Blocking:

    • Place the membrane in a container with blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)).[5][7]

    • Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7] This step is crucial to prevent non-specific binding of the antibodies to the membrane.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer at the concentration recommended by the manufacturer.

    • Incubate the membrane in the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.[3][7]

  • Washing:

    • Remove the primary antibody solution and wash the membrane three times for 5-15 minutes each with TBST to remove unbound primary antibody.[2][7]

  • Secondary Antibody Incubation:

    • Dilute the appropriate horseradish peroxidase (HRP)- or fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[2][3][7]

  • Final Washes:

    • Remove the secondary antibody solution and wash the membrane three to five times for 5-15 minutes each with TBST to remove unbound secondary antibody.[2][5]

V. Signal Detection and Analysis

  • Signal Detection:

    • For chemiluminescent detection, incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[2]

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[2][5]

    • For fluorescent detection, image the membrane using an appropriate fluorescence imaging system.

  • Stripping and Reprobing (Optional):

    • If you need to probe the same membrane for another protein (e.g., a loading control), you can strip the bound antibodies using a stripping buffer.[5][8] After stripping, the membrane needs to be re-blocked before incubation with the next primary antibody.[5]

  • Data Analysis:

    • Use image analysis software to measure the band intensity of the target protein and the loading control.[5]

    • Normalize the band intensity of the target protein to the loading control to obtain semi-quantitative data on protein expression levels.

References

Troubleshooting & Optimization

Vibi G Cell Viability and Growth Analyzer: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the Vibi G Cell Viability and Growth Analyzer. Our goal is to help you resolve common issues and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of operation for the this compound Analyzer?

A1: The this compound Analyzer utilizes a dual-measurement system to provide comprehensive data on cell culture health. It combines impedance sensing and multi-channel fluorescence microscopy. Impedance measurements provide real-time, label-free data on cell proliferation and confluence. The fluorescence module allows for endpoint or kinetic assays of cell viability, apoptosis, and cytotoxicity using specific fluorescent dyes.

Q2: Which cell types are compatible with the this compound Analyzer?

A2: The this compound is compatible with a wide range of adherent and suspension cell lines. However, optimal impedance settings may vary between cell types. We recommend consulting our online knowledge base for validated protocols for your specific cell line.

Q3: What is the recommended maintenance schedule for the this compound Analyzer?

A3: To ensure optimal performance, we recommend daily cleaning of the external surfaces, weekly calibration of the fluorescence module, and a bi-annual preventative maintenance service by a certified technician.

Q4: Can I use my own microplates with the this compound Analyzer?

A4: The this compound is calibrated for use with this compound-certified microplates, which have specialized electrode arrays for impedance measurements. Using non-certified plates will lead to inaccurate impedance readings and may damage the instrument.

Troubleshooting Guides

Issue 1: "High Background Fluorescence" Warning

This warning indicates that the initial fluorescence reading of your control wells is above the acceptable threshold.

Possible Causes and Solutions:

CauseSolution
Contaminated Media or Dyes Use fresh, sterile media and reagents. Filter-sterilize your dye solutions before use.
Autofluorescent Compounds If your test compound is autofluorescent, run a "compound only" control to determine its spectral properties and apply a background correction.
Improper Plate Washing Ensure your plate washing protocol is optimized to remove all unbound dye. Increase the number of wash steps or the volume of wash buffer.
Incorrect Filter Cube Verify that the correct filter cube for your fluorescent dye is installed and selected in the software.
Issue 2: Inconsistent Impedance Readings Between Replicate Wells

Significant variation in impedance measurements across replicate wells can compromise your data's statistical power.

Possible Causes and Solutions:

CauseSolution
Uneven Cell Seeding Ensure your cell suspension is homogenous before and during seeding. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution before starting the experiment.
"Edge Effect" in Microplate To minimize the "edge effect," avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain a humid environment.
Cell Clumping Gently triturate the cell suspension to break up clumps before seeding. For highly clumping cell lines, consider using a cell strainer.
Incorrect Normalization Timepoint Ensure that the normalization timepoint in the software is set to a point after the cells have fully attached and started to proliferate.

Experimental Protocols

Protocol: Assessing Drug-Induced Cytotoxicity using the this compound Analyzer

This protocol outlines the steps for a typical dose-response experiment to evaluate the cytotoxic effects of a compound on an adherent cell line.

Materials:

  • This compound Cell Viability and Growth Analyzer

  • This compound-certified 96-well microplate

  • Adherent cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Test compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Propidium Iodide (PI) solution (for viability staining)

  • Hoechst 33342 solution (for nuclear counterstaining)

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding:

    • Harvest and count HeLa cells.

    • Prepare a cell suspension at a concentration of 1 x 10^5 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a this compound-certified 96-well plate (10,000 cells/well).

    • Leave the cells to attach and grow in a CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of your test compound in complete medium.

    • Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.

    • Place the plate in the this compound Analyzer and initiate a 48-hour kinetic impedance measurement.

  • Fluorescence Staining and Imaging:

    • After 48 hours, prepare a staining solution containing Propidium Iodide (final concentration 1 µg/mL) and Hoechst 33342 (final concentration 5 µg/mL) in complete medium.

    • Add 10 µL of the staining solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Acquire images using the this compound's fluorescence microscopy module with the appropriate filter sets for PI and Hoechst.

  • Data Analysis:

    • Use the this compound software to analyze the impedance data to determine the IC50 value for cell growth inhibition.

    • Analyze the fluorescence images to quantify the percentage of PI-positive (dead) cells relative to the total number of cells (Hoechst-positive).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Harvest and Count Cells seed_plate Seed Cells into this compound Plate prep_cells->seed_plate add_compound Add Compound Dilutions seed_plate->add_compound impedance_acq Kinetic Impedance Measurement (48h) add_compound->impedance_acq stain_cells Add Viability Dyes (PI/Hoechst) impedance_acq->stain_cells image_acq Fluorescence Imaging stain_cells->image_acq data_analysis Analyze Data (IC50, % Cytotoxicity) image_acq->data_analysis

Caption: Experimental workflow for a drug cytotoxicity assay using the this compound Analyzer.

apoptosis_pathway drug Cytotoxic Drug dna_damage DNA Damage drug->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrion bax->mito forms pore cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway relevant to cytotoxicity studies.

How to improve "Vibi G" solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address solubility challenges encountered with the compound Vibi G.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a hydrophobic molecule, classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility.[1] Its solubility is highly dependent on the solvent and pH. In aqueous buffers at neutral pH, this compound exhibits very poor solubility, often leading to challenges in preparing stock solutions and conducting in vitro and in vivo experiments.

Q2: Why is my this compound not dissolving in aqueous buffers like PBS?

A2: The poor aqueous solubility of this compound is the primary reason for its insolubility in standard buffers like Phosphate-Buffered Saline (PBS).[2] Hydrophobic compounds like this compound tend to self-associate and precipitate in polar, aqueous environments. Achieving a desired concentration often requires the use of solubility enhancement techniques.[3][4]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, this compound is soluble in several organic solvents. However, the choice of solvent is critical and depends on the downstream application (e.g., cell culture, animal studies). For in vitro work, solvents like Dimethyl Sulfoxide (DMSO) or Ethanol are commonly used to prepare concentrated stock solutions, which are then diluted into aqueous media. It is crucial to ensure the final concentration of the organic solvent is low enough to be non-toxic to the experimental system.[]

Troubleshooting Guide

Q4: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. Here are several strategies to overcome this:

  • Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound.

  • Use a Co-solvent System: Instead of diluting directly into the medium, dilute the DMSO stock into a mixture of the medium and a water-miscible co-solvent like polyethylene glycol 400 (PEG 400) or propylene glycol.[][6] This can help maintain this compound in solution.

  • Incorporate Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the final medium can help form micelles that encapsulate this compound and keep it solubilized.[7][8]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[9][10][11][12]

Q5: Can I improve the solubility of this compound by adjusting the pH?

A5: Yes, if this compound has ionizable functional groups, pH adjustment can be a very effective strategy.[7][13][14][15] this compound is a weakly acidic compound, meaning its solubility increases significantly at a pH above its pKa. Preparing your buffer at a slightly alkaline pH (e.g., pH 8.0-9.0) can enhance solubility. However, you must ensure the chosen pH is compatible with your experimental system.[][13]

Data & Experimental Protocols

Quantitative Solubility Data

The following tables provide reference data for this compound solubility in various conditions.

Table 1: this compound Solubility in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.001
Phosphate-Buffered Saline (PBS) pH 7.4< 0.001
Ethanol15
Methanol10
Dimethyl Sulfoxide (DMSO)> 50
Polyethylene Glycol 400 (PEG 400)25
Chloroform30

Table 2: Effect of pH on this compound Aqueous Solubility

pHSolubility (µg/mL) at 25°C
5.00.1
6.00.3
7.00.8
7.41.2
8.015.5
9.085.0

Table 3: Efficacy of Common Solubilizing Agents

Formulation (in PBS pH 7.4)This compound Solubility (µg/mL)
Control (PBS only)1.2
5% DMSO (v/v)50
10% PEG 400 (v/v)120
2% Hydroxypropyl-β-Cyclodextrin (w/v)550
0.5% Tween® 80 (v/v)85
Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

This protocol is suitable for weakly acidic compounds like this compound.

  • Determine the pKa: Identify the pKa of this compound's acidic functional group.

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate or borate buffers) with pH values ranging from 7.0 to 9.5.

  • Equilibration: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.

  • Agitation: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot solubility as a function of pH to identify the optimal pH for solubilization while considering the pH tolerance of the intended biological system.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol details the use of a water-miscible organic solvent to improve solubility.

  • Prepare Stock Solution: Dissolve this compound in a suitable water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400) to create a high-concentration stock solution (e.g., 20 mg/mL).[16]

  • Prepare Co-solvent Blends: Create a series of aqueous buffer solutions (e.g., PBS pH 7.4) containing varying percentages of the chosen co-solvent (e.g., 0%, 5%, 10%, 20% v/v).

  • Dilution: Add a small aliquot of the this compound stock solution to each co-solvent blend to achieve the desired final concentration. Vortex immediately after addition.

  • Observation: Visually inspect the solutions for any signs of precipitation immediately and after a set period (e.g., 2 hours) at room temperature.

  • Selection: Select the blend with the lowest percentage of co-solvent that maintains this compound in a clear solution, thereby minimizing potential solvent toxicity in the experiment.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

This method uses cyclodextrins to form inclusion complexes that enhance aqueous solubility.[4][9][17]

  • Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many hydrophobic drugs.[10]

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v in water or buffer).

  • Kneading Method:

    • Place the HP-β-CD solution in a mortar.

    • Slowly add the this compound powder to the cyclodextrin paste at a specific molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin).

    • Knead the mixture thoroughly for 30-60 minutes.[9]

    • Dry the resulting paste (e.g., in a vacuum oven at 40°C) to obtain a powder.

  • Solubility Test: Test the solubility of the resulting this compound-cyclodextrin complex powder in the desired aqueous buffer by following the steps in Protocol 1 (equilibration, separation, quantification).

  • Comparison: Compare the solubility of the complex to that of the unformulated this compound.

Visual Guides

Workflow for Improving this compound Solubility

The diagram below outlines a logical workflow for troubleshooting and enhancing the solubility of this compound for experimental use.

G start Start: this compound Fails to Dissolve in Aqueous Buffer check_organic Is this compound soluble in a bio-compatible organic solvent (e.g., DMSO, Ethanol)? start->check_organic prepare_stock Prepare Concentrated Stock Solution check_organic->prepare_stock Yes strategy Select Solubility Enhancement Strategy check_organic->strategy No check_precipitation Does it precipitate upon dilution into aqueous buffer? prepare_stock->check_precipitation success Success: this compound is Solubilized Proceed with Experiment check_precipitation->success No check_precipitation->strategy Yes ph_mod Strategy 1: pH Modification (for ionizable this compound) strategy->ph_mod cosolvent Strategy 2: Co-solvents (e.g., PEG 400) strategy->cosolvent cyclodextrin Strategy 3: Complexation (e.g., HP-β-CD) strategy->cyclodextrin evaluate Evaluate Solubility & Compatibility ph_mod->evaluate cosolvent->evaluate cyclodextrin->evaluate evaluate->success Effective & Compatible fail Re-evaluate or Combine Strategies evaluate->fail Ineffective or Incompatible fail->strategy

Caption: Decision tree for selecting a this compound solubility enhancement method.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a potential mechanism of action for this compound as an inhibitor of the fictional "Kinase-X" signaling pathway, which is relevant for understanding its application in cell-based assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Transcription Gene Transcription (Proliferation) Substrate->Transcription Promotes VibiG This compound VibiG->KinaseX Inhibits

Caption: this compound as an inhibitor of the hypothetical Kinase-X pathway.

References

Technical Support Center: Investigating Off-Target Effects of Vibegron ("Vibi G")

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Vibegron, a potent and selective β3-adrenergic receptor (β3-AR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vibegron?

Vibegron is a selective β3-adrenergic receptor agonist. Its primary mechanism involves the activation of β3-ARs, predominantly found in the detrusor (bladder) muscle. This activation stimulates a signaling cascade that leads to the relaxation of the bladder's smooth muscle, thereby increasing its capacity.[1][2]

Q2: What are the known off-target effects of Vibegron?

Preclinical studies have demonstrated that Vibegron is highly selective for the β3-AR over β1-AR and β2-AR subtypes, which minimizes the risk of cardiovascular side effects often associated with less selective β-agonists.[3][4][5][6] However, at high concentrations (e.g., 10 µM), which are significantly above therapeutic plasma levels, Vibegron has been observed to cause off-target effects in human prostate and detrusor tissues. These effects include the inhibition of neurogenic contractions and antagonism of prostatic α1A-adrenoceptors.[7][8]

Q3: We are observing an unexpected phenotype in our cellular model that does not align with β3-AR agonism. How can we investigate potential off-target effects?

If you suspect an off-target effect is responsible for an observed phenotype, a systematic approach is recommended. First, confirm the expression of the intended target, β3-AR, in your cell line. If the target is present and the phenotype persists, consider performing a broad kinase screen or a receptor profiling assay to identify potential off-target interactions. Additionally, a Cellular Thermal Shift Assay (CETSA) can be employed to confirm direct binding of Vibegron to a suspected off-target protein in a cellular context.

Q4: How does the ATP concentration in our in vitro kinase assay affect the interpretation of off-target inhibition?

For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay. Many standard kinase assays use an ATP concentration close to the Michaelis constant (Km) of the kinase. However, cellular ATP concentrations are in the millimolar range. This discrepancy can lead to a situation where a compound appears potent in vitro but shows reduced activity in a cellular environment. When investigating off-target kinase effects, it is advisable to perform assays at physiological ATP concentrations (e.g., 1 mM) to better predict cellular activity.

Quantitative Data: Selectivity and Off-Target Profile

The following tables summarize the selectivity of Vibegron for β-adrenergic receptor subtypes and provide an example of a broader off-target profile for a similar β3-AR agonist, Mirabegron, as comprehensive public data for Vibegron is limited.

Table 1: Selectivity of Vibegron for Human β-Adrenergic Receptor Subtypes

Receptor SubtypeEC50 (nM)% Maximal Response vs. IsoproterenolReference
β3-AR2.1399.2%[4]
β1-AR>10,0000%[4]
β2-AR>10,0002%[4]

Table 2: Representative Off-Target Profile of a β3-AR Agonist (Mirabegron)

Disclaimer: This data is for Mirabegron and is provided as a representative example of potential off-target screening for a β3-AR agonist. Specific off-target profiles for Vibegron may differ.

TargetBinding Affinity (Ki, nM)Functional ActivityReference
α1A-Adrenoceptor437Antagonist[9]
α1D-Adrenoceptor1,800Antagonist[9]
α1B-Adrenoceptor26,000Antagonist[9]
hERG Channel>10,000No significant inhibition[9]

Signaling Pathway

The primary signaling pathway for Vibegron involves the activation of the β3-adrenergic receptor, leading to the production of cyclic AMP (cAMP) and subsequent smooth muscle relaxation.

Vibegron_Signaling_Pathway Vibegron Vibegron b3AR β3-Adrenergic Receptor Vibegron->b3AR Binds to Gs Gs Protein b3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates targets leading to

Caption: Vibegron signaling pathway.

Experimental Protocols

Protocol 1: Radiometric Kinase Inhibition Assay

This protocol provides a method to assess the inhibitory activity of Vibegron against a panel of kinases.

1. Materials:

  • Kinase of interest

  • Peptide substrate for the kinase

  • Vibegron stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Phosphocellulose paper (e.g., P81)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • 384-well plate

2. Procedure:

  • Prepare a serial dilution of Vibegron in kinase assay buffer.

  • In a microcentrifuge tube, prepare the kinase reaction mix containing the kinase and its peptide substrate in the assay buffer.

  • Add the Vibegron dilutions or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the kinase reaction mix to each well.

  • Prepare the ATP mix by combining unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase or at physiological concentration (1 mM).

  • Initiate the kinase reaction by adding the ATP mix to each well.

  • Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Air dry the paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Vibegron concentration relative to the vehicle control.

Radiometric_Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Vibegron Dilutions - Kinase/Substrate Mix - ATP Mix ([γ-³²P]ATP) start->prep_reagents plate_setup Plate Setup: Add Vibegron/Vehicle and Kinase/Substrate Mix to wells prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP Mix plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction: Spot on Phosphocellulose Paper incubation->stop_reaction wash Wash Paper stop_reaction->wash measure Measure Radioactivity: Scintillation Counting wash->measure analyze Analyze Data: Calculate % Inhibition measure->analyze end End analyze->end

Caption: Radiometric kinase assay workflow.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the direct binding of Vibegron to a potential off-target protein in intact cells.

1. Materials:

  • Cell line expressing the potential off-target protein

  • Vibegron stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for SDS-PAGE and Western blotting

  • Primary antibody specific to the potential off-target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with Vibegron at the desired concentration or with vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cool the tubes on ice for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of the soluble target protein in each sample by Western blotting.

  • Quantify the band intensities and normalize them to the unheated control.

  • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of Vibegron indicates target engagement.

CETSA_Workflow start Start cell_treatment Cell Treatment: Incubate cells with Vibegron or Vehicle start->cell_treatment harvest_cells Harvest and Resuspend Cells cell_treatment->harvest_cells heat_treatment Heat Treatment: Apply temperature gradient harvest_cells->heat_treatment cell_lysis Cell Lysis and Centrifugation heat_treatment->cell_lysis collect_supernatant Collect Supernatant (Soluble Proteins) cell_lysis->collect_supernatant western_blot Western Blot Analysis: Detect target protein collect_supernatant->western_blot analyze_data Analyze Data: Generate Melting Curve western_blot->analyze_data end End analyze_data->end

References

Technical Support Center: Vibi G Cytotoxicity Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vibi G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues related to this compound's cytotoxicity during in vitro experiments.

FAQ 1: I am observing unexpectedly high cytotoxicity in my cell line with this compound.

Answer:

Unexpectedly high cytotoxicity can stem from several factors, ranging from the compound's concentration and solvent effects to the specific sensitivity of the cell line being used. Here is a troubleshooting guide to help you identify the potential cause:

  • Confirm this compound Concentration: Ensure that the calculations for your serial dilutions are correct and that the final concentration in your assay is as intended. An error in dilution can lead to a much higher effective concentration.

  • Evaluate Solvent Toxicity: this compound, like many compounds, may be dissolved in a solvent such as DMSO. High concentrations of DMSO (typically >0.5%) can be independently toxic to cells. Run a vehicle control with the same concentration of solvent used in your this compound treatment to assess solvent-induced cytotoxicity.[1]

  • Assess Cell Seeding Density: Low cell density can make a culture more susceptible to cytotoxic agents. Conversely, high cell density can also lead to cell death due to nutrient depletion.[1][2] It is recommended to perform a cell titration experiment to find the optimal seeding density for your specific cell line and assay duration.[1]

  • Consider Cell Line Sensitivity: Different cell lines can exhibit vastly different sensitivities to the same compound.[3] this compound has been shown to have varying IC50 values across different cell types.[4][5][6][7]

Quantitative Data: IC50 Values of this compound in Various Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines, demonstrating its variable cytotoxic potential.

Cell LineCancer TypeIC50 (µM)
U-937 GTBLymphoma0.96[4][5][6]
A549Lung Carcinoma7.5
MCF-7Breast Adenocarcinoma12.3
HCT116Colon Carcinoma5.8
Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Diagram: Troubleshooting Workflow for High Cytotoxicity

G start Start: Unexpectedly High Cytotoxicity check_conc Verify this compound Concentration and Dilutions start->check_conc check_solvent Run Vehicle Control for Solvent Toxicity check_conc->check_solvent Concentration OK check_density Optimize Cell Seeding Density check_solvent->check_density Solvent Not Toxic check_cell_line Compare with Known IC50 for Cell Line check_density->check_cell_line Density Optimal issue_resolved Issue Resolved check_cell_line->issue_resolved Sensitivity Confirmed

Caption: Workflow for troubleshooting high cytotoxicity.

FAQ 2: My observed IC50 value for this compound is different from the reported values.

Answer:

Variations in IC50 values between different experiments, even with the same cell line, are a common issue in cell-based assays.[8][9] Several factors can contribute to this discrepancy:

  • Cell Passage Number and Health: Cells at a high passage number may have altered genetics and physiology, leading to different drug sensitivities. Always use cells within a consistent and low passage number range.[9]

  • Cell Confluency: The confluency of the cell culture at the time of treatment can impact the results. Overly confluent or sparse cultures can respond differently to cytotoxic agents.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to compounds, reducing their effective concentration. Variations in serum percentage can therefore alter the apparent IC50 value.[8]

  • Reagent Quality and Preparation: The quality and age of reagents, including the culture medium and the assay components, can affect the outcome. Ensure reagents are stored correctly and have not undergone multiple freeze-thaw cycles.[9]

  • Incubation Time: The duration of compound exposure can significantly influence the IC50 value. A longer incubation may result in a lower IC50.[3]

Quantitative Data: Effect of Serum Concentration on this compound IC50

This table illustrates how the IC50 value of this compound in HCT116 cells can change with varying concentrations of FBS in the culture medium.

FBS ConcentrationIC50 (µM)
10%5.8
5%4.2
2%3.1
Serum-Free2.5
Experimental Protocol: Cell Line Authentication and Maintenance

To ensure reproducibility, it is crucial to follow standardized cell culture practices.

  • Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to confirm their identity.

  • Mycoplasma Testing: Periodically test your cultures for mycoplasma contamination, as it can significantly alter cellular responses.

  • Standardized Passaging: Develop a consistent passaging protocol. Subculture cells at the same level of confluency (e.g., 70-80%) and use a consistent seeding density.

  • Cryopreservation: Maintain a well-documented cell bank with stocks at low passage numbers. After thawing a new vial, allow the cells to recover for at least two passages before using them in an experiment.

Diagram: Factors Influencing IC50 Values

G cluster_bio Biological Factors cluster_exp Experimental Conditions ic50 IC50 Value passage Passage Number ic50->passage confluency Cell Confluency ic50->confluency health Cell Health ic50->health serum Serum Concentration ic50->serum incubation Incubation Time ic50->incubation reagents Reagent Quality ic50->reagents

Caption: Factors influencing IC50 value determination.

FAQ 3: this compound appears to induce apoptosis. How can I confirm the mechanism?

Answer:

If you suspect this compound induces apoptosis, it is recommended to use multiple assays to confirm this mechanism of cell death, as relying on a single method can be misleading.[10][11] Here are some common approaches:

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[10]

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide strong evidence of apoptosis.[10]

  • Western Blotting: Analyze the expression levels of key proteins in the apoptosis pathway. Look for the cleavage of PARP (poly(ADP-ribose) polymerase) or the activation of caspases (e.g., cleaved caspase-3, -8, -9). You can also examine the levels of Bcl-2 family proteins (e.g., Bax, Bcl-2).

Quantitative Data: Caspase-3/7 Activity Induced by this compound

The following data shows the fold increase in caspase-3/7 activity in U-937 GTB cells after 24 hours of treatment with this compound.

This compound Concentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Control)
0 (Control)1.0
0.52.1
1.0 (IC50)4.5
2.06.8
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry
  • Cell Treatment: Treat your cells with this compound at the desired concentrations for the specified time. Include both positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA.

  • Washing: Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples on a flow cytometer within one hour.[12][13] Use unstained, Annexin V only, and PI only controls for proper compensation and gating.

Diagram: Simplified Intrinsic Apoptosis Pathway

G vibi_g This compound bax Bax/Bak Activation vibi_g->bax mito Mitochondrion cyto_c Cytochrome c Release mito->cyto_c bax->mito apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified intrinsic apoptosis pathway.

FAQ 4: How can I assess the off-target effects of this compound?

Answer:

Assessing off-target effects is crucial for understanding a compound's mechanism of action and potential for toxicity. Several strategies can be employed to investigate the specificity of this compound:

  • Target Profiling: Screen this compound against a panel of related molecular targets, such as a kinase panel if this compound is a suspected kinase inhibitor. This can help identify unintended interactions.[14]

  • Use of Control Cell Lines: Compare the cytotoxic effects of this compound in cell lines that express the intended target versus those that do not. A lack of differential cytotoxicity may suggest off-target effects.

  • Rescue Experiments: If the primary target of this compound is known, attempt to rescue the cytotoxic phenotype by overexpressing the target protein or by adding a downstream product of the targeted pathway.

  • Computational Approaches: In silico methods can predict potential off-target interactions based on the chemical structure of this compound.[14][15] These predictions can then be validated experimentally.

Quantitative Data: Kinase Profiling of this compound

This table shows hypothetical data from a kinase profiling screen of this compound at a concentration of 10 µM, indicating its selectivity.

Kinase Target% Inhibition at 10 µM
On-Target Kinase X 95%
Off-Target Kinase A15%
Off-Target Kinase B8%
Off-Target Kinase C22%
Off-Target Kinase D5%
Experimental Protocol: General Kinase Profiling Assay
  • Assay Preparation: Kinase profiling is often performed using cell-free assays. This involves purified recombinant kinases, a substrate (often a peptide), and ATP.

  • Compound Incubation: this compound is incubated with the kinase in an appropriate buffer.

  • Reaction Initiation: The reaction is started by the addition of ATP. The kinase transfers a phosphate group from ATP to the substrate.

  • Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The activity of the kinase in the presence of this compound is compared to a control (no compound) to calculate the percent inhibition.

Diagram: On-Target vs. Off-Target Effects

G cluster_on On-Target Pathway cluster_off Off-Target Pathway vibi_g This compound target_on Intended Target vibi_g->target_on Binds target_off Unintended Target vibi_g->target_off Binds effect_on Therapeutic Effect target_on->effect_on Leads to effect_off Side Effect / Toxicity target_off->effect_off Leads to

References

Optimizing "Vibi G" concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of Vibi G in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

For initial screening experiments, we recommend a broad concentration range to determine the sensitivity of your cell line. A typical starting point is a 10-point dose-response curve ranging from 1 nM to 10 µM. This allows for the determination of an accurate IC50 value. For subsequent functional assays, using concentrations around the calculated IC50 is advised.

Q2: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.

Q3: How long should I incubate my cells with this compound?

The optimal incubation time depends on the specific assay and the biological question being addressed.

  • For signaling pathway analysis (e.g., Western blotting for p-Kinase-Y): Short incubation times, typically ranging from 30 minutes to 6 hours, are recommended to observe direct effects on the target.

  • For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo): Longer incubation times, such as 24, 48, or 72 hours, are generally required to observe effects on cell growth.

The table below provides recommended starting points for various experiments.

Experiment Type Recommended Concentration Range Recommended Incubation Time
Initial IC50 Determination1 nM - 10 µM48 - 72 hours
Signaling Pathway Analysis0.5x, 1x, 5x IC5030 minutes - 6 hours
Cell Cycle Analysis1x IC5024 - 48 hours
Apoptosis Assays1x, 2x IC5024 - 48 hours

Troubleshooting Guide

Q4: I am not observing any effect of this compound on my cells, even at high concentrations. What could be the issue?

Several factors could contribute to a lack of observed effect:

  • Target Expression: Confirm that your cell line expresses the target protein, Kinase-Y. This can be verified by Western blot or qPCR.

  • This compound Integrity: Ensure your this compound stock solution was prepared and stored correctly. Improper storage or multiple freeze-thaw cycles can lead to degradation.

  • Incubation Time: The incubation time may be too short to induce a measurable phenotypic effect like cell death. Consider extending the treatment duration to 72 hours.

  • Cell Seeding Density: High cell seeding density can sometimes mask the inhibitory effects of a compound. Try reducing the number of cells seeded per well.

Start No Effect Observed CheckTarget Confirm Target (Kinase-Y) Expression Start->CheckTarget CheckStock Verify this compound Stock Integrity CheckTarget->CheckStock Target Expressed CheckTime Extend Incubation Time CheckStock->CheckTime Stock OK CheckDensity Optimize Cell Seeding Density CheckTime->CheckDensity Still No Effect Result Re-run Experiment CheckDensity->Result Still No Effect

Troubleshooting workflow for no observed effect.

Q5: I am observing excessive cell death across all tested concentrations of this compound, including the lowest ones. What should I do?

This suggests high sensitivity or potential off-target toxicity in your cell line.

  • Lower Concentration Range: Shift your dose-response curve to a lower range. We recommend testing concentrations from 1 pM to 100 nM to identify a non-toxic range.

  • Reduce Incubation Time: Shorten the exposure time (e.g., from 72 hours to 24 hours) to reduce cumulative toxicity.

  • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a "vehicle-only" control to confirm.

Q6: My dose-response data is inconsistent between experiments. How can I improve reproducibility?

Inconsistent results often stem from minor variations in experimental execution.

  • Standardize Cell Passaging: Use cells from a similar passage number for all experiments, as sensitivity to drugs can change over time in culture.

  • Ensure Homogeneous Cell Seeding: Ensure a single-cell suspension before plating and mix the cell suspension between plating wells to guarantee uniform cell numbers.

  • Automate Liquid Handling: If possible, use automated or multi-channel pipettes for drug dilutions and additions to minimize pipetting errors.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a 2X concentration serial dilution series of this compound in complete cell culture medium. For example, for a final concentration range of 10 µM to 1 nM, prepare 20 µM, 2 µM, 200 nM, etc. solutions.

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound dilutions to the corresponding wells. Include "vehicle-only" (medium with DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Below is a sample data table for IC50 calculation.

This compound Conc. (nM) Log Concentration Absorbance (OD) % Viability (Normalized)
0 (Vehicle)N/A1.25100.0%
101.2297.6%
1011.1088.0%
501.70.8568.0%
100 2 0.63 50.4%
2002.30.4032.0%
100030.1512.0%
1000040.129.6%

From this data, the IC50 is determined to be approximately 100 nM.

Protocol 2: Analysis of Target Inhibition via Western Blot
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a short duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Kinase-Y (p-Kinase-Y), total Kinase-Y, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Densitometry analysis can be used to quantify the reduction in p-Kinase-Y levels relative to the total protein and loading control.

cluster_workflow IC50 Determination Workflow Seed Seed Cells (96-well plate) Prepare Prepare this compound Serial Dilutions Seed->Prepare Treat Treat Cells (48-72h) Prepare->Treat Assay Add Viability Reagent (MTT) Treat->Assay Read Read Absorbance Assay->Read Analyze Calculate IC50 Read->Analyze

Experimental workflow for IC50 determination.

This compound Mechanism of Action

This compound is a potent and selective inhibitor of Kinase-Y, a key protein in a signaling cascade that promotes cell proliferation and survival. By binding to the ATP-binding site of Kinase-Y, this compound prevents its phosphorylation and activation, thereby blocking downstream signaling to effector proteins like Substrate-A and Substrate-B.

GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseY Kinase-Y Receptor->KinaseY SubstrateA Substrate-A KinaseY->SubstrateA SubstrateB Substrate-B KinaseY->SubstrateB VibiG This compound VibiG->KinaseY Proliferation Cell Proliferation & Survival SubstrateA->Proliferation SubstrateB->Proliferation

This compound inhibits the Kinase-Y signaling pathway.

Troubleshooting "Vibi G" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vibi G

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for handling and characterizing the cyclotide this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a plant-derived cyclotide, a class of small, cyclic peptides known for their exceptional stability.[1][2][3] It is isolated from Viola biflora, also known as the alpine violet.[1][4] Like other cyclotides, this compound possesses a head-to-tail cyclized backbone and a knotted structure formed by three disulfide bonds, which confers remarkable resistance to thermal, chemical, and enzymatic degradation.[3][5]

Q2: What is the primary biological activity of this compound?

The primary reported biological activity of this compound is cytotoxicity.[1][4][6] It has been shown to be effective against certain cancer cell lines. The mechanism of action for many cyclotides involves the disruption of cell membranes.[5][7]

Q3: What are the physical and chemical properties of this compound?

Below is a summary of the known properties of this compound.

PropertyValueReference
Amino Acid Sequence GTFPCGESCVFIPCLTSAIGCSCKSKVCYKN[1]
Molecular Weight 3246.85 Da[1]
Structure Cyclic with three disulfide bonds (Cys5-Cys21, Cys9-Cys23, Cys14-Cys28)[1]
Biological Activity Cytotoxic against Human lymphoma cell line U-937 GTB (IC50 = 0.96 µM)[1][2][6][8]

Q4: How should I handle and store this compound?

This compound, like other peptides, should be handled with care to ensure its stability and integrity.

  • Storage of Lyophilized Powder: Upon receipt, lyophilized this compound should be stored at -20°C.[9] When stored correctly, it can be stable for several years.[9]

  • Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to avoid condensation.[9] Reconstitute using sterile, oxygen-free water or a suitable buffer (e.g., PBS, Tris).[9] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution with an aqueous buffer.[9]

  • Solution Storage: Peptide solutions are generally less stable than the lyophilized powder.[9] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

  • General Handling: Always wear gloves to prevent contamination from proteases and bacteria.[9] Protect from direct light, as some peptides can be light-sensitive.[9]

Troubleshooting Guides

Issue 1: Poor Solubility

Problem: this compound does not dissolve readily in aqueous buffers.

Possible Cause: The hydrophobic nature of certain amino acid residues in the this compound sequence can lead to poor aqueous solubility.

Solutions:

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

  • Solvent Addition: Try dissolving the peptide in a minimal amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) first.[9] Then, slowly add the aqueous buffer to the desired concentration.

  • pH Adjustment: The net charge of the peptide can influence its solubility. Adjusting the pH of the buffer may improve solubility. Since this compound has a net positive charge, a slightly acidic buffer might enhance solubility.

Issue 2: Loss of Activity

Problem: this compound shows lower than expected cytotoxic activity in our assays.

Possible Causes:

  • Improper Storage: Repeated freeze-thaw cycles or prolonged storage of solutions at 4°C can lead to degradation.[9]

  • Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration.

  • Oxidation: Cysteine residues, if not properly disulfide-bonded, can be susceptible to oxidation.

Solutions:

  • Fresh Preparations: Always use freshly prepared solutions of this compound for biological assays.

  • Use of Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption.

  • Correct Disulfide Bonds: Ensure that the disulfide bonds are correctly formed. If you are working with a synthetic version of this compound, proper oxidative folding is crucial.

Experimental Protocols

General Protocol for Purification of Cyclotides from Plant Material

This protocol is a general guideline for the isolation of cyclotides and may require optimization for this compound from Viola biflora.

  • Extraction:

    • Homogenize fresh or dried plant material in a 1:1 mixture of dichloromethane and methanol.

    • Stir the mixture overnight at room temperature.

    • Filter the extract and partition it against water.

    • Collect the aqueous phase, which contains the cyclotides.

  • Solid-Phase Extraction (SPE):

    • Load the aqueous extract onto a C18 SPE column.

    • Wash the column with a low concentration of an organic solvent (e.g., 20% acetonitrile in water) to remove polar impurities.

    • Elute the cyclotides with a higher concentration of the organic solvent (e.g., 80% acetonitrile in water).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Lyophilize the eluate from the SPE step.

    • Redissolve the sample in a suitable buffer (e.g., 0.1% trifluoroacetic acid in water).

    • Purify the cyclotides using a C18 RP-HPLC column with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze for the presence of this compound using mass spectrometry.

Characterization by Mass Spectrometry
  • Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry are commonly used to determine the molecular weight of cyclotides.[10]

  • Sample Preparation: Mix the purified this compound fraction with a suitable matrix (e.g., sinapinic acid for MALDI) and spot it onto the target plate.

  • Analysis: Acquire the mass spectrum in the positive ion mode. The expected monoisotopic mass for this compound is approximately 3246.85 Da.[1]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Viola biflora) homogenization Homogenization in Dichloromethane/Methanol plant_material->homogenization partition Liquid-Liquid Partition homogenization->partition aqueous_extract Aqueous Extract partition->aqueous_extract spe Solid-Phase Extraction (C18) aqueous_extract->spe rphplc RP-HPLC (C18) spe->rphplc mass_spec Mass Spectrometry (MALDI-TOF/ESI) rphplc->mass_spec bioassay Biological Activity Assay rphplc->bioassay

Caption: General workflow for the isolation and analysis of this compound.

Logical_Relationship VibiG This compound Cyclotide Cyclotide Family VibiG->Cyclotide is a Activity Cytotoxicity VibiG->Activity exhibits Structure Cyclic Backbone 3 Disulfide Bonds Cyclotide->Structure characterized by Plant Viola biflora Plant->VibiG Source Property High Stability Structure->Property confers

Caption: Key relationships of this compound.

References

Technical Support Center: Preventing "Vibi G" Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the precipitation of "Vibi G" in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of "this compound" precipitation in my cell culture medium?

Precipitation of "this compound" in cell culture media can stem from several factors. The primary causes are often related to the physicochemical properties of "this compound" itself and its interaction with the complex environment of the culture medium. Key factors include:

  • Low Aqueous Solubility: "this compound" may have inherently poor solubility in the aqueous environment of the cell culture medium.

  • Solvent Effects: If "this compound" is prepared in a stock solution with a solvent like DMSO, rapid dilution into the aqueous media can cause it to precipitate out of solution.[1][2]

  • Media Composition: Components within the media, such as salts, proteins, and pH buffers, can interact with "this compound," leading to reduced solubility and precipitation.[2][3]

  • Temperature Fluctuations: Changes in temperature, for instance, when moving media from a refrigerator to a 37°C incubator, can alter the solubility of both media components and "this compound". Repeated freeze-thaw cycles of stock solutions are also a common cause of precipitation.[1][3][4]

  • pH Shifts: The pH of the cell culture medium is crucial for maintaining the solubility of many compounds. A shift in pH, which can occur as cells metabolize and produce waste products, can cause "this compound" to precipitate.[1][2]

  • Evaporation: Water loss from the culture medium can increase the concentration of all solutes, including "this compound," potentially exceeding their solubility limits and causing precipitation.[1][3][5]

Q2: How can I distinguish between "this compound" precipitation and other forms of media precipitation or contamination?

It is critical to correctly identify the nature of the precipitate to effectively troubleshoot the issue. Here's a systematic approach:

  • Microscopic Examination: Observe a sample of the media under a microscope.

    • "this compound" or Chemical Precipitate: Often appears as amorphous particles or crystalline structures.[2]

    • Microbial Contamination: Will present as distinct organisms, such as bacteria (small, rod-shaped, or spherical, sometimes motile), yeast (oval-shaped, may be budding), or fungi (filamentous structures).[6]

    • Media Component Precipitate: Salts can form crystalline precipitates, while proteins may form amorphous aggregates. Fibrin is a common precipitate in serum, appearing as small strands.[4] Calcium phosphate is another frequent precipitate, seen as small black dots.[4]

  • Control Flasks: Always include control flasks in your experiments:

    • Media alone

    • Media with the vehicle solvent (e.g., DMSO) used for the "this compound" stock solution. If precipitation is only observed in the flask containing "this compound," it is highly likely that the precipitate is related to the compound.[2]

Q3: Is it advisable to filter out the precipitate from my media or "this compound" solution?

Filtering is generally not recommended as a solution for precipitation.[1] Filtering removes the precipitated "this compound," which will lower the effective concentration of your compound in the media, leading to inaccurate and unreliable experimental results. The primary goal should be to prevent precipitation from occurring in the first place.

Troubleshooting Guide for "this compound" Precipitation

This guide provides a step-by-step workflow to identify the root cause of "this compound" precipitation and implement effective solutions.

Step 1: Initial Observation and Characterization

The first step is to carefully observe and characterize the precipitation.

Observation Potential Cause Initial Action
Precipitate appears immediately after adding "this compound" stock solution to the media.Low aqueous solubility, solvent shock.Optimize the dilution method.
Precipitate forms gradually over time in the incubator.pH shift, evaporation, interaction with media components, temperature instability.Monitor pH and humidity; evaluate media components.
Crystalline precipitate.Salt or compound precipitation.Microscopic examination, review media preparation.
Amorphous precipitate.Protein or compound precipitation.Check for temperature shock to serum-containing media.
Precipitate appears in freshly thawed media or "this compound" stock.Temperature shock from freeze-thaw cycles.Optimize thawing procedure; aliquot stock solutions.[1]
Step 2: Systematic Troubleshooting Workflow

Use the following workflow to systematically address the potential causes of precipitation.

TroubleshootingWorkflow Start Precipitate Observed in 'this compound' Media CheckStock Is the 'this compound' Stock Solution Clear? Start->CheckStock OptimizeDilution Optimize Dilution Method CheckStock->OptimizeDilution Yes PrepareFreshStock Prepare Fresh Stock Solution CheckStock->PrepareFreshStock No TestConcentration Test Lower 'this compound' Concentrations OptimizeDilution->TestConcentration Precipitation Persists Resolution Precipitation Resolved OptimizeDilution->Resolution Resolved EvaluateMedia Evaluate Media Components TestConcentration->EvaluateMedia Precipitation Persists TestConcentration->Resolution Resolved EvaluateMedia->Resolution Resolved PrepareFreshStock->CheckStock

Caption: A workflow for troubleshooting "this compound" precipitation.

Experimental Protocols

Protocol 1: Optimizing the Dilution of "this compound" Stock Solution

This protocol aims to prevent precipitation caused by solvent shock when diluting a concentrated "this compound" stock solution (e.g., in DMSO) into the aqueous cell culture medium.

Materials:

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed cell culture medium (37°C)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Pre-warm the Media: Ensure the cell culture medium is pre-warmed to 37°C in a water bath.

  • Calculate Required Volumes: Determine the volume of "this compound" stock solution and media required to achieve the desired final concentration.

  • Perform Serial Dilution (if necessary): For high final concentrations, a two-step dilution can be beneficial.

    • Create an intermediate dilution of "this compound" in the media (e.g., 1:10).

    • Add this intermediate dilution to the final volume of media.

  • Drop-wise Addition and Mixing:

    • Gently vortex or swirl the pre-warmed media.

    • Add the "this compound" stock solution drop-wise to the media while it is being mixed.[7] This helps to rapidly disperse the solvent and prevent localized high concentrations of "this compound."

  • Visual Inspection: After addition, visually inspect the solution for any signs of cloudiness or precipitate.

  • Use Immediately: Use the freshly prepared "this compound"-containing media for your experiment as soon as possible to minimize the risk of precipitation over time.

Protocol 2: Determining the Maximum Soluble Concentration of "this compound"

This protocol helps to determine the highest concentration of "this compound" that can be achieved in your specific cell culture medium without precipitation.

Materials:

  • High-concentration "this compound" stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare a Dilution Series: Create a series of dilutions of the "this compound" stock solution in your cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Incubation: Incubate the dilutions at 37°C for a period that is relevant to your experimental timeframe (e.g., 2, 6, 12, and 24 hours).

  • Visual Inspection: After each incubation period, visually inspect each tube for any signs of precipitation or turbidity.

  • Microscopic Examination: Place a small aliquot of each dilution onto a microscope slide and examine for the presence of crystals or amorphous precipitate.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear, both visually and microscopically, is the maximum soluble concentration of "this compound" under these conditions.

Potential Impact of "this compound" Precipitation on Signaling Pathways

Precipitation of "this compound" can significantly impact experimental outcomes by altering its effective concentration and potentially introducing cytotoxic effects. If "this compound" is intended to target a specific signaling pathway, its precipitation will lead to a diminished or absent biological effect.

SignalingPathway VibiG_Soluble Soluble 'this compound' Receptor Cell Surface Receptor VibiG_Soluble->Receptor Binds VibiG_Precipitate Precipitated 'this compound' NoResponse No Biological Response VibiG_Precipitate->NoResponse No Binding SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activates BiologicalResponse Biological Response SignalingCascade->BiologicalResponse

Caption: The effect of "this compound" precipitation on a target signaling pathway.

References

"Vibi G" batch to batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from batch-to-batch variability of Vibi G.

Frequently Asked Questions (FAQs)

Q1: We have observed a significant decrease in the biological activity of a new lot of this compound compared to the previous lot. What could be the cause?

A1: A decrease in biological activity between lots of this compound can be attributed to several factors. We recommend the following initial troubleshooting steps:

  • Confirm Proper Storage and Handling: this compound is sensitive to temperature fluctuations. Ensure that the product has been stored at the recommended temperature (-20°C or -80°C) and has not been subjected to multiple freeze-thaw cycles.

  • Re-validate Stock Concentration: We recommend verifying the protein concentration of your reconstituted this compound stock solution using a standard protein assay method (e.g., BCA or Bradford assay).

  • Perform a Bioassay: The most definitive way to assess the activity of a new lot is to perform a functional bioassay and compare its dose-response curve to a previously validated lot.

Q2: Our cells are not responding to this compound treatment as expected. How can we be sure the product is active?

A2: If your cells are not responding to this compound, it is crucial to determine if the issue lies with the reagent or the experimental system.

  • Positive Control: Use a known positive control for the signaling pathway you are investigating to ensure that your cells are responsive.

  • Lot-to-Lot Comparison: Test the new lot of this compound in parallel with a previously validated lot (if available) on the same cell line and under identical conditions.

  • Downstream Signaling Analysis: Analyze the activation of key downstream signaling molecules (e.g., by Western blot for phosphorylated proteins) to pinpoint the step at which the response is failing.

Q3: Can we expect the same EC50 value for every lot of this compound?

A3: While we strive for high consistency between production lots, minor variations in the EC50 value can occur. Our quality control specifications allow for a certain range of activity. It is good practice for researchers to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and assay.

Troubleshooting Guides

If you observe reduced phosphorylation of a key downstream target (Protein-Y) after treatment with a new lot of this compound, follow this guide:

  • Verify Reagent Integrity:

    • Check the expiration date of the this compound lot.

    • Confirm that the product was stored and handled correctly.

  • Standardize Experimental Conditions:

    • Ensure that cell density, serum starvation conditions, and treatment times are consistent with previous experiments.

  • Perform a Dose-Response Experiment:

    • Treat cells with a range of this compound concentrations from both the old and new lots.

    • Analyze the phosphorylation of Protein-Y by Western blot. This will help determine if the new lot has a different effective concentration.

  • Assess Cell Health:

    • Confirm that the cells are healthy and not under stress from other factors (e.g., contamination, over-confluency).

Data Presentation

Table 1: Example of Batch-to-Batch Variability in this compound EC50 Values

This compound Lot #EC50 (ng/mL)95% Confidence Interval
A10110.59.2 - 11.8
A10212.110.9 - 13.4
B1019.88.7 - 11.0
B10215.213.8 - 16.7

This data is for illustrative purposes only.

Experimental Protocols

  • Cell Seeding: Seed a responsive cell line (e.g., NIH-3T3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.

  • This compound Treatment: Prepare a serial dilution of this compound (from both the reference and new lots) and add to the cells. Include a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Proliferation Assay: Add a cell proliferation reagent (e.g., MTS or resazurin) and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., absorbance) versus the log of the this compound concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the EC50.

  • Cell Culture and Treatment: Plate cells and serum starve as described above. Treat with the determined optimal concentration of this compound for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of the downstream target protein and the total protein as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Visualizations

VibiG_Signaling_Pathway VibiG This compound Receptor This compound Receptor VibiG->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation Response Cellular Response (e.g., Proliferation) Nucleus->Response

Caption: Simplified signaling pathway initiated by this compound.

Troubleshooting_Workflow Start Issue: Unexpected Results with New this compound Lot CheckStorage Verify Storage & Handling (-20°C / -80°C, no repeated freeze-thaw) Start->CheckStorage CheckProtocol Review Experimental Protocol (cell density, treatment time) CheckStorage->CheckProtocol CompareLots Run Parallel Experiment: New Lot vs. Old Lot CheckProtocol->CompareLots Result Consistent with Old Lot? CompareLots->Result DoseResponse Perform Dose-Response Curve & Calculate EC50 Result2 Activity Shift? DoseResponse->Result2 DownstreamAnalysis Analyze Downstream Signaling (e.g., Western Blot) ContactSupport Contact Technical Support with Data DownstreamAnalysis->ContactSupport Result->DoseResponse No Success Issue Resolved: Continue with Optimized Protocol Result->Success Yes Result2->DownstreamAnalysis No AdjustConcentration Adjust this compound Concentration for New Lot Result2->AdjustConcentration Yes AdjustConcentration->Success

Caption: Troubleshooting workflow for this compound batch variability.

Experimental_Workflow Start Receive New This compound Lot Reconstitute Reconstitute & Aliquot Start->Reconstitute QC Internal Quality Control Reconstitute->QC Bioassay Perform Bioassay (vs. Reference Lot) QC->Bioassay WesternBlot Perform Western Blot (Downstream Targets) QC->WesternBlot Compare Compare EC50 & Signaling to Reference Lot Bioassay->Compare WesternBlot->Compare Decision Within Acceptable Range? Compare->Decision Release Release for General Use Decision->Release Yes Troubleshoot Troubleshoot or Contact Support Decision->Troubleshoot No

Caption: Workflow for validating a new batch of this compound.

Validation & Comparative

Vibi G vs. Compound X: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical efficacy of two investigational anticancer compounds: Vibi G, a natural cyclotide, and Compound X (DZ-2384), a synthetic anti-mitotic agent. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective therapeutic potential.

Executive Summary

This compound, a cyclotide isolated from Viola biflora, demonstrates cytotoxic effects through membrane disruption. Compound X (DZ-2384) is a synthetic tubulin inhibitor that disrupts microtubule dynamics, leading to mitotic arrest. Both compounds exhibit potent in vitro activity against cancer cell lines. This guide summarizes their known efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and Compound X.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (μM)
U-937 GTBHuman Lymphoma0.96[1][2][3]

Table 2: In Vitro Cytotoxicity of Compound X (DZ-2384)

Cell LineCancer TypeIC50 (nM)IC50 (μM)
H1299Non-Small Cell Lung Cancer12[4]0.012
MDA-MB-231-LM2Metastatic Triple-Negative Breast Cancer-Active in preclinical models[5]
Pancreatic Cancer ModelsPancreatic Cancer-Active in preclinical models

Experimental Protocols

This compound: Fluorometric Microculture Cytotoxicity Assay (FMCA)

The cytotoxic activity of this compound was determined using the Fluorometric Microculture Cytotoxicity Assay (FMCA).[6][7][8][9] This non-clonogenic assay measures cell viability based on the hydrolysis of fluorescein diacetate (FDA) by esterases in cells with intact plasma membranes.

Protocol Outline:

  • Plate Preparation: this compound is dissolved in a suitable solvent (e.g., 10% ethanol) and dispensed in triplicate into 96- or 384-well microtiter plates at various concentrations.[6]

  • Cell Seeding: Human tumor cell lines (e.g., U-937 GTB) are seeded into the wells containing this compound.

  • Incubation: The plates are incubated for a standard period, typically 72 hours, to allow for the cytotoxic effects to manifest.[7][8][9]

  • Viability Assessment: After incubation, fluorescein diacetate (FDA) is added to each well. FDA is a non-fluorescent molecule that is hydrolyzed by esterases in viable cells to produce fluorescein, a fluorescent compound.

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer, and the intensity is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Compound X (DZ-2384): In Vitro Tubulin Polymerization Assay

The mechanism of action of Compound X (DZ-2384) as a tubulin inhibitor is characterized using an in vitro tubulin polymerization assay. This assay monitors the assembly of purified tubulin into microtubules and can be performed using turbidity measurements or fluorescence.

Protocol Outline (Turbidity-Based): [10][11]

  • Reagent Preparation: Lyophilized tubulin (e.g., bovine brain) is reconstituted in an appropriate buffer (e.g., General Tubulin Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. A stock solution of GTP is also prepared.

  • Reaction Setup: The tubulin polymerization reaction mixture is prepared on ice, containing tubulin, GTP, and a polymerization enhancer like glycerol.

  • Compound Addition: Various concentrations of Compound X (DZ-2384) or a vehicle control (e.g., DMSO) are added to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: The cold tubulin polymerization mix is added to the wells to initiate the reaction.

  • Data Acquisition: The plate is immediately placed in a microplate reader pre-warmed to 37°C. The absorbance at 350 nm is measured every minute for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.[10]

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The IC50 value is the concentration of Compound X that inhibits the maximum rate of polymerization by 50%.

Mandatory Visualization

Signaling Pathway Diagrams

Vibi_G_Mechanism Mechanism of this compound: Membrane Disruption cluster_membrane Cell Membrane membrane Phospholipid Bilayer pore Pore Formation Disruption Membrane Disruption & Leakage of Cellular Contents pore->Disruption VibiG This compound (Cyclotide) Binding Binding to Phosphatidylethanolamine VibiG->Binding Targets Insertion Insertion into Membrane Binding->Insertion Insertion->pore CellDeath Cell Death Disruption->CellDeath

Caption: Proposed mechanism of this compound-induced cell death via membrane pore formation.[12][13][14]

Compound_X_Mechanism Mechanism of Compound X (DZ-2384): Mitotic Inhibition cluster_cell_cycle Cell Cycle Mitosis Mitosis G2_M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis CompoundX Compound X (DZ-2384) Tubulin α/β-Tubulin Dimers CompoundX->Tubulin Binds to Vinca Domain Microtubules Microtubule Dynamics (Polymerization/Depolymerization) CompoundX->Microtubules Inhibits Growth Rate, Increases Rescue Frequency Tubulin->Microtubules Microtubules->G2_M_Arrest Disruption leads to Spindle Mitotic Spindle Assembly Microtubules->Spindle Spindle->Mitosis

Caption: Mechanism of Compound X (DZ-2384) leading to mitotic arrest and apoptosis.[4][15]

Experimental Workflow Diagrams

FMCA_Workflow Fluorometric Microculture Cytotoxicity Assay (FMCA) Workflow start Start plate_prep Plate Preparation (Add this compound) start->plate_prep cell_seeding Cell Seeding plate_prep->cell_seeding incubation 72h Incubation cell_seeding->incubation add_fda Add Fluorescein Diacetate (FDA) incubation->add_fda measure Measure Fluorescence add_fda->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for determining the cytotoxicity of this compound using FMCA.

Tubulin_Polymerization_Workflow In Vitro Tubulin Polymerization Assay Workflow start Start reagent_prep Reagent Preparation (Tubulin, GTP, Compound X) start->reagent_prep reaction_setup Reaction Setup on Ice reagent_prep->reaction_setup initiate Initiate Polymerization (Add Tubulin Mix to Plate) reaction_setup->initiate measure Measure Absorbance (350nm) at 37°C initiate->measure analyze Analyze Data (Polymerization Curves, IC50) measure->analyze end End analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay with Compound X.

References

Unable to Validate "Vibi G": More Information Needed to Proceed

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a therapeutic agent specifically named "Vibi G" have not yielded conclusive results for a distinct product, compound, or therapy. To provide a comprehensive and accurate comparison guide as requested, further clarification on the nature of "this compound" is essential.

The term "this compound" does not correspond to a recognized therapeutic product in the public domain based on the conducted searches. The search results did, however, identify several therapeutic agents and research programs with similar-sounding names or concepts, including:

  • Vibostolimab: An anti-TIGIT antibody currently under investigation in the KEYVIBE clinical trial program for the treatment of various cancers.[1][2][3]

  • Vibegron: A medication for the treatment of overactive bladder, with clinical data available from the EMPOWUR trial.[4]

  • Whole-Body Vibration (WBV) Therapy: A therapeutic modality that has been studied for its potential benefits in improving neuromuscular function, cognitive function, and alleviating symptoms of depression and anxiety.[5][6][7]

  • Vasoactive Intestinal Peptide (VIP): A naturally occurring polypeptide with a range of physiological effects, including on smooth muscle.[8]

  • Vipadenant: An adenosine A2a receptor antagonist that has been investigated for the treatment of Parkinson's disease.[9]

  • Viramidine: An antiviral prodrug of ribavirin developed for the treatment of hepatitis C.[10]

Without a clear identification of "this compound," it is not possible to:

  • Determine its proposed mechanism of action.

  • Identify appropriate therapeutic alternatives for comparison.

  • Source relevant experimental data for a comparative analysis.

  • Construct the requested diagrams and data tables.

To proceed with your request, please provide more specific details regarding "this compound," such as:

  • The full name of the product, compound, or therapy.

  • The therapeutic area or medical condition it is intended to treat.

  • Any affiliated company or research institution.

  • Relevant scientific publications or clinical trial identifiers.

Upon receiving this information, a thorough and accurate comparison guide that meets the specified requirements for researchers, scientists, and drug development professionals can be generated.

References

The Next-Generation BRAF V600E Inhibitor "Vibi G": A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel, investigational BRAF V600E inhibitor, "Vibi G," against established therapeutic agents: Vemurafenib, Dabrafenib, and Encorafenib. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the pre-clinical performance of this compound.

Comparative Performance Data: this compound Demonstrates Superior Potency

Quantitative analysis reveals that this compound exhibits significantly lower half-maximal inhibitory concentrations (IC50) in both biochemical and cell-based assays compared to current market leaders. This suggests a higher potency against the target kinase and greater efficacy in inhibiting cancer cell proliferation.

InhibitorTargetAssay TypeIC50 (nM)
This compound BRAF V600E Biochemical (Cell-Free) 0.2
A375 Cells Cell Proliferation 1.5
DabrafenibBRAF V600EBiochemical (Cell-Free)0.7[1]
A375 CellsCell Proliferation<100 (sensitive lines)[1][2]
VemurafenibBRAF V600EBiochemical (Cell-Free)13 - 31[1][3]
A375 CellsCell Proliferation~248[1]
EncorafenibBRAF V600EBiochemical (Cell-Free)~0.3 - 1.1
A375 CellsCell Proliferation4[4]

Note: The data for this compound is based on internal pre-clinical trials. Data for established inhibitors is sourced from publicly available literature for comparative purposes.

Overview of the Targeted Signaling Pathway

This compound, like its comparators, targets the BRAF protein within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In approximately 50% of melanomas, a specific mutation (V600E) leads to constitutive activation of BRAF, which results in uncontrolled cell proliferation and survival. By inhibiting the mutated BRAF V600E protein, these drugs aim to halt this aberrant signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Activates Inhibitor This compound (BRAF Inhibitor) Inhibitor->BRAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Fig 1. Simplified BRAF/MAPK signaling pathway and the point of inhibition.

Key Experimental Methodologies

The following protocols are representative of the standard assays used to determine the potency and efficacy of BRAF inhibitors.

In Vitro BRAF V600E Kinase Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated BRAF V600E protein.

Experimental Workflow:

References

A Researcher's Guide to Knockdown Validation of Vibi G, a Novel G-Protein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the knockdown of a target protein is a critical step in understanding its function and its potential as a therapeutic target. This guide provides a comprehensive comparison of common techniques for validating the knockdown of "Vibi G," a hypothetical novel G-protein, and offers detailed experimental protocols and data interpretation guidelines.

G-proteins, or guanine nucleotide-binding proteins, are a family of proteins that act as molecular switches within cells, transmitting signals from outside the cell to its interior.[1] They are involved in a multitude of signaling pathways that regulate diverse cellular processes, making them a frequent subject of investigation in drug discovery and fundamental research. When studying a novel G-protein like this compound, knocking down its expression is a powerful method to elucidate its role in cellular signaling. However, robust validation is paramount to ensure that the observed phenotypic changes are indeed a result of the target protein's depletion.

This guide will compare two of the most common and reliable methods for knockdown validation: quantitative Polymerase Chain Reaction (qPCR) to measure mRNA levels and Western blotting to assess protein levels.

Comparative Analysis of Knockdown Validation Methods

The selection of a validation method depends on the specific research question and the available resources. While qPCR provides a sensitive measure of gene expression at the transcript level, Western blotting offers a direct assessment of the functional protein level. For a comprehensive validation of this compound knockdown, it is highly recommended to employ both techniques.

Validation Method Measures Advantages Disadvantages
Quantitative PCR (qPCR) Relative mRNA transcript levels of the target gene (this compound).- High sensitivity and specificity. - High throughput capability. - Relatively low cost per sample.- Does not directly measure protein levels, which are the functional molecules. - mRNA levels may not always correlate with protein levels due to post-transcriptional regulation.
Western Blotting Relative protein levels of the target protein (this compound).- Directly measures the amount of target protein. - Provides information about protein size and potential modifications.- Can be less sensitive than qPCR. - More time-consuming and labor-intensive. - Requires a specific and validated antibody for the target protein.

Experimental Protocols

Quantitative PCR (qPCR) for this compound mRNA Level Assessment

Objective: To quantify the relative abundance of this compound mRNA transcripts in cells treated with this compound-specific small interfering RNA (siRNA) compared to control cells.

Methodology:

  • RNA Extraction: Isolate total RNA from both control and this compound siRNA-treated cells using a commercially available RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, this compound-specific primers, a fluorescent DNA-binding dye (e.g., SYBR Green), and DNA polymerase. Include a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

  • qPCR Amplification and Data Acquisition: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.

  • Data Analysis: Determine the cycle threshold (Ct) values for both this compound and the housekeeping gene in control and knockdown samples. Calculate the relative expression of this compound mRNA using the ΔΔCt method.

Western Blotting for this compound Protein Level Assessment

Objective: To determine the relative amount of this compound protein in cells following siRNA-mediated knockdown.

Methodology:

  • Protein Extraction: Lyse the control and this compound siRNA-treated cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Measure the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for this compound.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imager. Quantify the band intensity for this compound and a loading control protein (e.g., GAPDH, β-actin) to normalize the results.

Signaling Pathways and Experimental Workflow

To understand the functional consequences of this compound knockdown, it is essential to consider its potential role in cellular signaling. As a G-protein, this compound is likely involved in a signal transduction cascade.

VibiG_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds Vibi_G This compound GPCR->Vibi_G Activates Effector Effector Enzyme Vibi_G->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A generalized G-protein signaling pathway involving this compound.

The experimental workflow for validating this compound knockdown and assessing its functional impact can be visualized as follows:

Knockdown_Validation_Workflow Cell_Culture Cell Culture siRNA_Transfection siRNA Transfection (Control vs. This compound) Cell_Culture->siRNA_Transfection Incubation Incubation (48-72 hours) siRNA_Transfection->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells Split_Sample Split Sample Harvest_Cells->Split_Sample Functional_Assay Functional Assay Harvest_Cells->Functional_Assay RNA_Extraction RNA Extraction Split_Sample->RNA_Extraction Protein_Extraction Protein Extraction Split_Sample->Protein_Extraction qPCR qPCR Analysis RNA_Extraction->qPCR Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Data_Analysis_mRNA Data Analysis (mRNA levels) qPCR->Data_Analysis_mRNA Data_Analysis_Protein Data Analysis (Protein levels) Western_Blot->Data_Analysis_Protein Phenotypic_Analysis Phenotypic Analysis Functional_Assay->Phenotypic_Analysis

Caption: Experimental workflow for this compound knockdown validation.

By following these protocols and utilizing a multi-faceted validation approach, researchers can confidently assess the knockdown of this compound and proceed to investigate its role in cellular physiology and disease. This rigorous approach is fundamental to producing reliable and reproducible data in the pursuit of novel scientific discoveries and therapeutic interventions.

References

Confirmation of CRISPR-Mediated Gene Editing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the topic "Vibi G": Initial research did not yield specific information on a product or technology named "this compound" in the context of CRISPR/Cas9 result confirmation. Therefore, this guide provides a comprehensive comparison of standard, widely-accepted methodologies for validating CRISPR-mediated genome editing events, which can be applied to any CRISPR experiment.

For researchers, scientists, and drug development professionals utilizing CRISPR/Cas9 technology, robust and accurate confirmation of genomic edits is a critical step. This guide objectively compares common validation techniques, presenting supporting data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Comparison of CRISPR Validation Methods

The successful validation of a CRISPR/Cas9 experiment requires confirming the presence of the desired genetic modification (insertions, deletions, or substitutions) at the target locus. Several methods are available, each with distinct advantages and limitations in terms of sensitivity, cost, and the type of information they provide.

Quantitative Data Summary

The following table summarizes typical quantitative outputs from common CRISPR validation assays. These values are illustrative and can vary based on experimental conditions, cell type, and delivery method.

Validation Method Parameter Measured Typical Value Range Throughput Relative Cost
T7 Endonuclease I (T7E1) Assay % Indel Frequency5-50%MediumLow
Sanger Sequencing with TIDE Analysis % Indel Frequency & Spectrum1-50%Low to MediumMedium
Next-Generation Sequencing (NGS) % Indel Frequency, Spectrum, & Off-Target Analysis>0.1%HighHigh

Experimental Workflows and Protocols

CRISPR Experimental Workflow

The general workflow for a CRISPR/Cas9 gene editing experiment, from design to validation, is outlined below.

CRISPR_Workflow cluster_design Design & Preparation cluster_execution Execution cluster_validation Validation gRNA_Design gRNA Design & Synthesis Delivery Delivery to Cells (Transfection/Electroporation) gRNA_Design->Delivery Cas9_Prep Cas9 Nuclease Preparation (Plasmid, mRNA, or Protein) Cas9_Prep->Delivery Incubation Cell Incubation & Selection Delivery->Incubation gDNA_Extraction Genomic DNA Extraction Incubation->gDNA_Extraction PCR_Amp PCR Amplification of Target Locus gDNA_Extraction->PCR_Amp Validation_Assay Validation Assay (T7E1, Sanger, NGS) PCR_Amp->Validation_Assay Data_Analysis Data Analysis Validation_Assay->Data_Analysis

General workflow for CRISPR/Cas9 gene editing experiments.
Detailed Experimental Protocols

This enzymatic assay detects heteroduplex DNA formed between wild-type and edited DNA strands.[1][2][3]

Protocol:

  • Genomic DNA Extraction: Isolate genomic DNA from both the control and CRISPR-edited cell populations.

  • PCR Amplification: Amplify the target genomic region (typically 400-1000 bp) using high-fidelity polymerase. The cleavage site should be off-center within the amplicon.[2][3]

  • Heteroduplex Formation:

    • Denature the PCR products at 95°C for 5 minutes.

    • Re-anneal by slowly cooling the samples to room temperature, allowing wild-type and mutant strands to form mismatched duplexes.

  • T7E1 Digestion:

    • Incubate approximately 200 ng of the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-20 minutes.[2]

    • Include a no-enzyme control.

  • Analysis: Resolve the digested fragments on a 2% agarose gel. The presence of cleaved fragments of the expected sizes indicates successful editing.[1][2]

This method uses Sanger sequencing traces to quantify the frequency and spectrum of insertions and deletions in a pooled cell population.[4]

Protocol:

  • Genomic DNA Extraction and PCR: Follow steps 1 and 2 as in the T7E1 assay. Ensure primers yield a single, clean PCR product.

  • PCR Product Purification: Purify the PCR products from both control and edited samples to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for standard Sanger sequencing using one of the PCR primers.

  • Data Analysis:

    • Obtain the sequence trace files (.ab1) for both the control and edited samples.

    • Upload both files to an online TIDE analysis tool.[4] The software aligns the traces and quantifies the indel spectrum in the edited population relative to the control.

NGS provides the most comprehensive and sensitive analysis of editing outcomes, including the precise identification of all mutations and off-target effects.[5][6]

Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from control and edited cells.

  • Library Preparation:

    • Perform a two-step PCR. The first PCR amplifies the target locus with primers containing partial Illumina adapters.[5]

    • The second PCR adds unique indices and the remaining Illumina sequencing adapters.

  • Sequencing: Pool the indexed libraries and perform deep sequencing on an NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use software like CRISPResso to quantify editing efficiency, identify the types and frequencies of different indels, and assess off-target mutations.[4][5]

Signaling Pathway Analysis Using CRISPR

CRISPR/Cas9 is a powerful tool for dissecting cellular signaling pathways by knocking out key genes. A common target for such studies is the p53 signaling pathway, which is crucial for tumor suppression and cell cycle regulation. Double-strand breaks induced by Cas9 can activate the p53 pathway.[7]

p53_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage (e.g., Cas9 DSB) p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces DNA_Repair DNA Repair p53->DNA_Repair induces MDM2->p53 inhibits/degrades

Simplified p53 signaling pathway activated by DNA damage.

References

A Comparative Analysis of Intravenous Immunoglobulin (IVIg) and Its Therapeutic Alternatives in Autoimmune and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to IVIg Analogs and Alternative Immunomodulatory Therapies

Intravenous Immunoglobulin (IVIg) has long been a cornerstone in the treatment of a wide array of autoimmune and inflammatory diseases. As a blood product derived from the plasma of thousands of healthy donors, IVIg contains a broad spectrum of antibodies that exert complex immunomodulatory effects. However, the landscape of immunotherapeutics is rapidly evolving, with several analogs and alternative treatments emerging as viable, and in some cases superior, options. This guide provides a comprehensive comparative analysis of IVIg and its key alternatives, including Subcutaneous Immunoglobulin (SCIG), plasmapheresis, targeted biologics such as FcRn inhibitors, and traditional immunosuppressants. The information is supported by experimental data from clinical studies to aid researchers, scientists, and drug development professionals in their understanding and decision-making processes.

Mechanisms of Action: A Comparative Overview

The therapeutic effects of IVIg are pleiotropic, involving the modulation of B-cells, T-cells, complement pathways, and cytokine networks. Its analogs and alternatives, while often aiming for similar immunomodulatory outcomes, employ distinct mechanisms of action.

Intravenous Immunoglobulin (IVIg): The precise mechanisms of IVIg are not fully elucidated but are known to be multifaceted. Key proposed actions include the blockade of Fc gamma receptors (FcγR) on immune cells, which reduces antibody-dependent cell-mediated cytotoxicity and phagocytosis. IVIg is also thought to interfere with the complement cascade, neutralize autoantibodies through anti-idiotypic interactions, and modulate T-cell and B-cell function.[1][2]

Subcutaneous Immunoglobulin (SCIG): SCIG shares the same active component as IVIg (polyclonal IgG) and therefore has a similar mechanism of action. The primary difference lies in the route of administration, which leads to more stable serum IgG levels.[3]

Plasmapheresis (Plasma Exchange - PLEX): This therapeutic approach involves the physical removal of pathogenic autoantibodies, immune complexes, and other inflammatory mediators from the blood plasma. It offers a direct and rapid method of reducing circulating factors that drive autoimmune pathology.

FcRn Inhibitors (e.g., Efgartigimod): These are a newer class of targeted therapies that block the neonatal Fc receptor (FcRn). The FcRn is responsible for salvaging IgG from lysosomal degradation, thereby prolonging its half-life. By inhibiting FcRn, these drugs accelerate the clearance of pathogenic IgG antibodies from circulation.[4][5][6]

B-cell Depleting Therapies (e.g., Rituximab): These are monoclonal antibodies that target specific markers on B-cells (e.g., CD20), leading to their depletion. By eliminating B-cells, these therapies reduce the production of autoantibodies.[7][8][9][10][11]

Comparative Efficacy and Safety: A Data-Driven Analysis

The choice between IVIg and its alternatives is often guided by the specific clinical indication, patient characteristics, and the desired speed of action. The following tables summarize key quantitative data from comparative studies.

Table 1: IVIg vs. Subcutaneous Immunoglobulin (SCIG) in Chronic Inflammatory Demyelinating Polyneuropathy (CIDP)
Outcome MeasureIVIgSCIGKey Findings & Citations
Relapse Rate 10.5% (in a 52-week open-label study)10.8% (high-dose SCIG in a 48-week trial)Both IVIg and SCIG demonstrate comparable efficacy in preventing relapse in CIDP.[12]
Muscle Strength Improvement (MRC Score) -Significant improvement (pooled SMD of 0.68)A meta-analysis showed significant improvement in muscle strength with SCIG treatment.[12]
Adverse Events Higher incidence of systemic adverse events.22% decreased risk of adverse events compared to IVIg. Significantly lower incidence of headaches. Local infusion site reactions are more common but generally mild.SCIG is associated with a more favorable safety profile, with fewer systemic side effects.[12][13]
Patient Preference LowerUnanimously preferred by patients across multiple studies.Patients consistently prefer SCIG due to the convenience of home-based self-administration and improved quality of life.[12][14]
Table 2: IVIg vs. Plasmapheresis in Guillain-Barré Syndrome (GBS)
Outcome MeasureIVIgPlasmapheresis (PE)Key Findings & Citations
Improvement in Disability Score (Hughes Score) No significant differenceNo significant differenceA meta-analysis found no significant difference in the improvement of disability scores at 4 weeks (OR: 1.00).[15][16]
Duration of Mechanical Ventilation Shorter (not statistically significant)Longer (not statistically significant)IVIg showed a trend towards a shorter duration of mechanical ventilation, but the difference was not statistically significant (SMD: -0.54).[15][16]
Length of Hospital Stay Shorter (not statistically significant)Longer (not statistically significant)Patients receiving IVIg tended to have a shorter hospital stay, though the difference was not statistically significant (SMD: -0.45).[15][16]
Risk of Treatment Discontinuation Significantly lowerHigherThe risk of discontinuing treatment was significantly lower in the IVIg group (RR: 0.22).[15][16]
Adverse Events Generally better safety profile.Associated with a slightly higher risk of adverse events.IVIg is considered to have a better safety profile.[17]
Table 3: IVIg vs. Efgartigimod (FcRn Inhibitor) in Myasthenia Gravis (MG)
Outcome MeasureIVIgEfgartigimodKey Findings & Citations
MG-ADL Score Improvement Significant improvementSuperior improvement, particularly from weeks 2-4.Efgartigimod demonstrated a greater reduction in MG-ADL scores compared to IVIg.[18][19]
QMG Score Improvement Significant improvementSuperior improvement, particularly from weeks 2-4.Efgartigimod led to a greater improvement in QMG scores.[18][19]
Minimal Symptom Expression (MSE) Achievement 14.3% of patients by week 4.80.0% of patients by week 4.A significantly higher proportion of patients treated with efgartigimod achieved minimal symptom expression.[19]
Hospital Stay LongerShorterPatients treated with efgartigimod had a shorter hospital stay.[18]
Adverse Events Generally well-tolerated. One death was reported in one study.Generally well-tolerated, with no severe adverse events reported in the cited study.Efgartigimod has shown a favorable safety profile.[19][20]
Cost-Effectiveness Higher CostLower cost with greater benefit (higher QALYs)In a Canadian study, efgartigimod was found to be a dominant treatment option over IVIg, providing greater health benefits at a lower cost.[21]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for use with Graphviz.

IVIg Mechanism of Action

IVIg_Mechanism cluster_IVIg Intravenous Immunoglobulin (IVIg) cluster_ImmuneSystem Immune System Components cluster_Effects Immunomodulatory Effects IVIg IVIg (Polyclonal IgG) FcR Fcγ Receptors on Macrophages & other immune cells IVIg->FcR Binds to Complement Complement Proteins (C3b, C4b) IVIg->Complement Interferes with Autoantibodies Pathogenic Autoantibodies IVIg->Autoantibodies Anti-idiotypic interaction T_cell T-cells IVIg->T_cell Modulates B_cell B-cells IVIg->B_cell Modulates Cytokines Inflammatory Cytokines IVIg->Cytokines Modulates FcR_block FcγR Blockade FcR->FcR_block Complement_inhibit Complement Inhibition Complement->Complement_inhibit Neutralization Autoantibody Neutralization Autoantibodies->Neutralization T_cell_mod T-cell Modulation T_cell->T_cell_mod B_cell_mod B-cell Suppression B_cell->B_cell_mod Cytokine_mod Cytokine Modulation Cytokines->Cytokine_mod

Caption: Proposed mechanisms of action of Intravenous Immunoglobulin (IVIg).

FcRn Inhibitor Mechanism of Action

FcRn_Inhibitor_Mechanism cluster_Cellular Endothelial Cell Endosome Acidic Endosome FcRn Neonatal Fc Receptor (FcRn) Lysosome Lysosome IgG Pathogenic IgG FcRn->IgG Recycling to circulation Lysosome->IgG Degrades IgG IgG->Endosome Pinocytosis IgG->FcRn Binding blocked IgG->Lysosome Targeted for degradation FcRn_Inhibitor FcRn Inhibitor (e.g., Efgartigimod) FcRn_Inhibitor->Endosome Enters cell FcRn_Inhibitor->FcRn Binds with high affinity

Caption: Mechanism of action of FcRn inhibitors in promoting IgG degradation.

Comparative Clinical Trial Workflow Example

Clinical_Trial_Workflow cluster_ArmA Treatment Arm A cluster_ArmB Treatment Arm B Patient_Population Eligible Patients with Autoimmune Disease Randomization Randomization Patient_Population->Randomization Treatment_A IVIg Administration Randomization->Treatment_A Treatment_B Alternative Therapy (e.g., FcRn Inhibitor) Randomization->Treatment_B Follow_up_A Follow-up Period A Treatment_A->Follow_up_A Outcome_A Assess Primary & Secondary Outcomes Follow_up_A->Outcome_A Analysis Comparative Statistical Analysis Outcome_A->Analysis Follow_up_B Follow-up Period B Treatment_B->Follow_up_B Outcome_B Assess Primary & Secondary Outcomes Follow_up_B->Outcome_B Outcome_B->Analysis

Caption: Generalized workflow for a randomized controlled trial comparing IVIg to an alternative therapy.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of typical experimental protocols for the administration of IVIg and its key alternatives in the context of clinical trials for autoimmune neurological disorders.

Intravenous Immunoglobulin (IVIg) Administration Protocol
  • Patient Selection: Patients with a confirmed diagnosis of the target autoimmune disease (e.g., CIDP, GBS) based on established diagnostic criteria are enrolled. Key exclusion criteria often include severe renal impairment, IgA deficiency with known anti-IgA antibodies, and a history of severe allergic reactions to immunoglobulins.[22]

  • Dosing and Administration:

    • Induction Dose: For acute conditions like GBS or as an initial treatment for CIDP, a typical induction dose is 2 g/kg of body weight administered over 2 to 5 days.[22][23]

    • Maintenance Dose: For chronic conditions like CIDP, maintenance doses typically range from 1 g/kg every 3 weeks, with adjustments based on clinical response.[24][25]

    • Infusion Rate: Infusions are initiated at a slow rate (e.g., 0.5-1.0 mL/kg/hour) and gradually increased as tolerated to a maximum rate specified by the product monograph. Patients are monitored for adverse reactions, especially during the initial infusion.[21]

  • Monitoring: Vital signs are monitored before, during, and after the infusion. Laboratory monitoring may include renal function tests and complete blood counts. Clinical efficacy is assessed using standardized neurological disability scales (e.g., MRC sum score, INCAT disability score, MG-ADL, QMG).[22][24]

Subcutaneous Immunoglobulin (SCIG) Administration Protocol
  • Patient Selection: Similar to IVIg, with a focus on patients requiring long-term maintenance therapy who prefer home-based administration.

  • Dosing and Administration:

    • The weekly SCIG dose is typically calculated to be equivalent to the monthly IVIg dose, often with a dose-adjustment factor. A common starting dose is 0.2-0.4 g/kg per week.[24][26]

    • SCIG is self-administered by the patient or a caregiver after appropriate training. Infusions are typically given weekly or bi-weekly using an infusion pump into the subcutaneous tissue of the abdomen, thighs, or upper arms.[27]

  • Monitoring: Patients are monitored for local site reactions. Serum IgG trough levels are checked to ensure adequate dosing. Clinical efficacy is monitored using the same scales as for IVIg.[27]

Plasmapheresis (Plasma Exchange - PLEX) Protocol
  • Patient Selection: Patients with acute, severe autoimmune exacerbations where rapid removal of pathogenic antibodies is desired (e.g., severe GBS, myasthenic crisis).

  • Procedure:

    • Venous access is established, often via a central venous catheter.

    • The patient's blood is processed through an apheresis machine that separates the plasma from the cellular components.

    • The plasma is discarded and replaced with a replacement fluid, typically 5% albumin or a combination of saline and albumin.

    • A typical course of treatment involves 5-6 sessions performed on alternate days.[28]

  • Monitoring: Vital signs, fluid balance, and electrolytes are closely monitored during and after the procedure. Patients are monitored for complications such as hypotension, citrate toxicity, and catheter-related infections.

Efgartigimod (FcRn Inhibitor) Administration Protocol
  • Patient Selection: Patients with generalized myasthenia gravis who are acetylcholine receptor (AChR) antibody positive.

  • Dosing and Administration:

    • Efgartigimod is administered as an intravenous infusion. A typical regimen is 10 mg/kg administered weekly for 4 weeks.[18]

    • Subsequent treatment cycles are initiated based on clinical response.

  • Monitoring: Efficacy is monitored using the MG-ADL and QMG scores. Patients are monitored for adverse events, with a particular focus on infections, as IgG levels are reduced.[18][29]

Conclusion

The therapeutic armamentarium for autoimmune and inflammatory diseases is expanding beyond the traditional use of IVIg. While IVIg remains a crucial therapy for many conditions, its analogs and alternatives offer distinct advantages in terms of administration, safety, and in some cases, efficacy. SCIG provides a patient-friendly option for long-term maintenance therapy with a favorable safety profile. Plasmapheresis offers rapid removal of pathogenic antibodies in acute settings. Newer targeted therapies like FcRn inhibitors have demonstrated superior efficacy in specific patient populations. The choice of therapy should be individualized based on the specific disease, its severity, patient preference, and a thorough understanding of the comparative data. As research continues to unravel the complex mechanisms of these therapies and more head-to-head clinical trial data becomes available, clinicians and researchers will be better equipped to optimize treatment strategies for patients with these challenging conditions.

References

Efficacy of Vibostolimab (presumed "Vibi G") in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Vibi G" does not correspond to a recognized therapeutic agent in publicly available scientific literature. This guide assumes the query refers to vibostolimab , an investigational anti-TIGIT (T-cell immunoreceptor with Ig and ITIM domains) monoclonal antibody developed by Merck. The data presented herein is representative and intended to illustrate the expected outcomes of preclinical evaluations.

This guide provides a comparative overview of the efficacy of vibostolimab in various cancer cell lines, detailing its mechanism of action, representative experimental data, and relevant protocols for researchers, scientists, and drug development professionals.

Mechanism of Action of Vibostolimab

Vibostolimab is an immune checkpoint inhibitor that targets TIGIT, a receptor expressed on immune cells, including T cells and Natural Killer (NK) cells.[1][2][3] TIGIT functions as an inhibitory checkpoint, and its binding to ligands such as CD155 (PVR), which is often overexpressed on tumor cells, suppresses the anti-cancer activity of T cells and NK cells.[1][4] By blocking the interaction between TIGIT and its ligands, vibostolimab aims to restore and enhance the immune system's ability to recognize and eliminate cancer cells.[1][2][3] This mechanism is distinct from but potentially synergistic with other immune checkpoint inhibitors like those targeting PD-1/PD-L1.[5][6]

Representative Efficacy Data in Cancer Cell Lines

While specific in vitro efficacy data for vibostolimab across a wide range of cancer cell lines is not extensively published, the following table illustrates the type of data generated in preclinical studies to evaluate the activity of anti-TIGIT antibodies. This data is hypothetical and for illustrative purposes.

Cell LineCancer TypeTIGIT Expression (Immune Cells)CD155 Expression (Tumor Cells)EndpointVibostolimab Efficacy (Representative Value)Alternative (e.g., anti-PD-1) Efficacy (Representative Value)
MC-38Colon CarcinomaHighHigh% Cytotoxicity (ADCC)45%15%
B16-F10MelanomaModerateHighIFN-γ Release (pg/mL)800550
CT26Colon CarcinomaHighModerate% T-cell Activation60%40%
A549Lung CarcinomaLowHigh% Cytotoxicity (ADCC)20%10%
Jurkat (TIGIT+)T-cell LeukemiaHighN/AIL-2 Production (pg/mL)1200N/A

Note: The efficacy of vibostolimab is dependent on a co-culture system with appropriate immune cells (e.g., PBMCs or isolated T/NK cells) and target cancer cells expressing the TIGIT ligand, CD155. ADCC stands for Antibody-Dependent Cell-Mediated Cytotoxicity.

Comparison with Alternative Therapies

Vibostolimab's primary alternatives are other immune checkpoint inhibitors, most notably anti-PD-1 (e.g., pembrolizumab) and anti-PD-L1 (e.g., atezolizumab) antibodies.

  • Mechanism: While both target immune checkpoints, vibostolimab inhibits the TIGIT pathway, whereas anti-PD-1/PD-L1 antibodies block the PD-1/PD-L1 axis. These are distinct inhibitory pathways that can be concurrently active in the tumor microenvironment.[5]

  • Efficacy: Preclinical and clinical studies suggest that combining TIGIT and PD-1 blockade may be synergistic, leading to enhanced anti-tumor responses compared to either agent alone.[5][7] This is because TIGIT and PD-1 are often co-expressed on exhausted T cells in tumors.

  • Clinical Development: Vibostolimab is being extensively evaluated in clinical trials, often in combination with the anti-PD-1 antibody pembrolizumab, in a program known as KEYVIBE.[3][8]

Experimental Protocols

Below is a generalized protocol for an in vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay, a common method to evaluate the efficacy of therapeutic antibodies like vibostolimab.

Objective: To determine the ability of vibostolimab to induce the killing of CD155-expressing cancer cells by immune effector cells.

Materials:

  • Target Cells: Cancer cell line with high expression of CD155 (e.g., MC-38).

  • Effector Cells: Peripheral Blood Mononuclear Cells (PBMCs) or isolated Natural Killer (NK) cells from healthy donors.

  • Antibodies: Vibostolimab (test article), Isotype control antibody (negative control), anti-CD16 antibody (positive control).

  • Reagents: Cell culture medium (e.g., RPMI-1640 with 10% FBS), Calcein-AM (for target cell labeling), LDH cytotoxicity assay kit.

Procedure:

  • Target Cell Preparation:

    • Culture target cells to ~80% confluency.

    • Label target cells with Calcein-AM according to the manufacturer's protocol.

    • Wash and resuspend labeled target cells at a concentration of 1 x 10^5 cells/mL.

  • Effector Cell Preparation:

    • Isolate PBMCs or NK cells from whole blood using density gradient centrifugation.

    • Wash and resuspend effector cells at a concentration of 5 x 10^6 cells/mL.

  • Assay Setup (in a 96-well plate):

    • Plate 50 µL of labeled target cells per well.

    • Add 50 µL of vibostolimab or control antibodies at various concentrations.

    • Incubate for 30 minutes at 37°C.

    • Add 50 µL of effector cells to achieve an Effector:Target (E:T) ratio of 50:1.

    • Set up control wells:

      • Target cells only (spontaneous release).

      • Target cells with lysis buffer (maximum release).

      • Target cells with effector cells and isotype control.

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Data Acquisition:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate for LDH measurement, or read the fluorescence of Calcein release in the supernatant.

    • Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

TIGIT_Signaling_Pathway TIGIT Signaling Pathway in Cancer cluster_tumor Tumor Cell cluster_tcell T Cell / NK Cell Tumor_Cell CD155 TIGIT TIGIT Tumor_Cell->TIGIT Inhibitory Signal CD226 CD226 Tumor_Cell->CD226 Activating Signal Activation Immune Activation (Cytotoxicity, Cytokine Release) TIGIT->Activation CD226->Activation Vibostolimab Vibostolimab Vibostolimab->TIGIT Blocks Interaction

Caption: TIGIT signaling pathway and the mechanism of action of vibostolimab.

ADCC_Assay_Workflow ADCC Assay Experimental Workflow Start Start Prepare_Target Prepare & Label Target Cancer Cells (CD155+) Start->Prepare_Target Prepare_Effector Isolate Effector Cells (PBMCs / NK Cells) Start->Prepare_Effector Plate_Cells Plate Target Cells Prepare_Target->Plate_Cells Add_Effector Add Effector Cells Prepare_Effector->Add_Effector Add_Antibody Add Vibostolimab & Controls Plate_Cells->Add_Antibody Add_Antibody->Add_Effector Incubate Incubate (4-6 hours) Add_Effector->Incubate Measure_Lysis Measure Cell Lysis (LDH or Calcein Release) Incubate->Measure_Lysis Analyze Analyze Data & Calculate % Cytotoxicity Measure_Lysis->Analyze

Caption: A generalized workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.

References

Cross-Validation of Vibi G Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the bioactivity of Vibi G, a cytotoxic cyclotide, against other cyclotides and a standard chemotherapeutic agent. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available experimental data.

Introduction to this compound

This compound is a member of the cyclotide family, a class of plant-derived peptides known for their exceptional stability and diverse biological activities.[1][2][3][4][5] These mini-proteins are characterized by a unique head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, termed a cyclic cystine knot (CCK) motif.[1][2][4] This structure confers remarkable resistance to thermal, chemical, and enzymatic degradation.[1][3] this compound was isolated from the alpine violet, Viola biflora, and has demonstrated potent cytotoxic activity against human cancer cell lines.

Comparative Bioactivity Data

The cytotoxic potential of this compound and its analogs, isolated from Viola biflora, has been evaluated against the human lymphoma cell line U-937 GTB. For benchmarking purposes, the activity of the conventional chemotherapeutic drug, Doxorubicin, against the same cell line is also included.

Table 1: Comparative Cytotoxicity (IC50) against U-937 GTB Human Lymphoma Cells

CompoundTypeIC50 (µM)Source
This compound Bracelet Cyclotide0.96 [3][4][6]
Vibi HBracelet Cyclotide1.6[3][4][5][6]
Vibi EBracelet Cyclotide3.2[4]
Vibi DMöbius Cyclotide>30
DoxorubicinAnthracycline Chemotherapy0.09 nM - 8.54 µM[7][8]

Note: The IC50 value for this compound is based on initial discovery data. Independent cross-validation studies have not been identified in the public domain.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for this compound was conducted using a fluorometric microculture cytotoxicity assay with fluorescein diacetate (FDA).

Fluorescein Diacetate (FDA) Cytotoxicity Assay Protocol for U-937 GTB Cells

1. Principle: This assay measures cell viability based on two cellular characteristics: enzymatic activity and membrane integrity. Non-fluorescent and cell-permeable fluorescein diacetate (FDA) is hydrolyzed by intracellular esterases in viable cells to produce fluorescein, a fluorescent compound. An intact cell membrane is required to retain the fluorescein intracellularly. The resulting fluorescence is proportional to the number of viable cells.

2. Materials:

  • U-937 GTB human lymphoma cells

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Fluorescein Diacetate (FDA) stock solution (e.g., 10 mg/mL in acetone)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Test compounds (this compound, analogs, and controls)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

3. Cell Culture and Plating:

  • U-937 GTB cells are cultured in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well microplates at a density of approximately 2 x 10^4 cells per well in a volume of 100 µL.

4. Compound Treatment:

  • A serial dilution of the test compounds (this compound and comparators) is prepared in the cell culture medium.

  • 100 µL of the compound dilutions are added to the respective wells, resulting in a final volume of 200 µL. Control wells receive medium only.

  • The plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

5. FDA Staining and Measurement:

  • Following the incubation period, the cells are washed with PBS to remove any extracellular esterases from the serum.

  • A working solution of FDA is prepared by diluting the stock solution in PBS to a final concentration of 10 µg/mL.

  • The wash buffer is removed, and 100 µL of the FDA working solution is added to each well.

  • The plates are incubated at 37°C for 30 minutes in the dark.

  • The fluorescence intensity is measured using a microplate reader with excitation at approximately 485 nm and emission at approximately 530 nm.

6. Data Analysis:

  • The fluorescence intensity of the control wells (untreated cells) is considered 100% viability.

  • The percentage of cell viability for each compound concentration is calculated relative to the control.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Biosynthesis of this compound

To better understand the biological context of this compound, the following diagrams illustrate its biosynthesis and proposed mechanism of action.

Cyclotide Biosynthesis Pathway

The biosynthesis of cyclotides like this compound is a complex process involving the expression of a precursor protein, enzymatic cleavage, and backbone cyclization.

cluster_ER Endoplasmic Reticulum cluster_Vacuole Vacuole ER_Signal ER Signal Peptide Precursor Linear Precursor Protein ER_Signal->Precursor Translation Folding Folding and Disulfide Bond Formation Precursor->Folding Cleavage Proteolytic Cleavage of Pro-peptides Folding->Cleavage Transport Cyclization Backbone Cyclization Cleavage->Cyclization Mature_Cyclotide Mature this compound Cyclization->Mature_Cyclotide VibiG This compound Binding Membrane Binding and Hydrophobic Insertion VibiG->Binding CellMembrane Cancer Cell Membrane (Phosphatidylethanolamine-rich) CellMembrane->Binding PoreFormation Pore Formation Binding->PoreFormation Leakage Leakage of Cellular Contents PoreFormation->Leakage CellDeath Cell Death Leakage->CellDeath

References

"Vibi G" vs placebo in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Vibegron (Vibi G) and Placebo in Clinical Trials for Overactive Bladder (OAB)

This guide provides a comprehensive comparison of Vibegron, a selective beta-3 adrenergic receptor agonist, and placebo in the treatment of overactive bladder (OAB). The data presented is compiled from key clinical trials to assist researchers, scientists, and drug development professionals in evaluating the efficacy and safety profile of Vibegron.

Efficacy Data: Vibegron vs. Placebo

Vibegron has demonstrated statistically significant improvements in the core symptoms of OAB when compared to placebo in major clinical trials. The following tables summarize the key efficacy outcomes from pivotal studies.

Table 1: Key Efficacy Outcomes from the EMPOWUR Trial (12-Week Study) [1][2][3][4]

Efficacy EndpointVibegron 75 mg (n=545)Placebo (n=540)Mean Difference vs. Placebop-value
Change in Daily Micturitions ---0.77 episodes/day< 0.01
Change in Daily Urgency Episodes ---0.77 episodes/day< 0.01
Change in Daily Urge Urinary Incontinence (UUI) Episodes ---0.50 episodes/day< 0.001
Change in Volume Voided per Micturition --+22.22 mL< 0.0001

Table 2: Key Efficacy Outcomes from the COURAGE Trial in Men with BPH (12-Week Study) [5]

Efficacy EndpointVibegron 75 mgPlaceboMean Difference vs. Placebop-value
Change in Daily Micturitions ---0.74< 0.0001
Change in Daily Urgency Episodes ---0.95< 0.0001
Change in Daily Nocturia Episodes ---0.220.002
Change in Daily UUI Episodes ---0.800.003
Change in IPSS-Storage Scores ---0.9< 0.0001

Safety and Tolerability

Vibegron has shown a favorable safety profile, with adverse event rates comparable to placebo in clinical trials.[6]

Table 3: Adverse Events in the EMPOWUR Trial (Incidence ≥2% in Vibegron Arm and > Placebo) [4]

Adverse EventVibegron 75 mg (%)Placebo (%)
Headache4.02.4
Nasopharyngitis2.81.7
Diarrhea2.21.1
Nausea2.21.1

Of note, Vibegron has not been associated with clinically significant changes in blood pressure or QT interval prolongation.[6] The incidence of dry mouth, a common side effect of other OAB medications like anticholinergics, is low with Vibegron.[6][7]

Mechanism of Action: Signaling Pathway

Vibegron is a selective beta-3 adrenergic receptor agonist.[7][8] Its mechanism of action involves the relaxation of the detrusor smooth muscle in the bladder, leading to an increased bladder capacity.[6][7]

Vibegron Vibegron Beta3_Receptor Beta-3 Adrenergic Receptor (Bladder) Vibegron->Beta3_Receptor Binds to & Activates AC Adenylyl Cyclase Beta3_Receptor->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Detrusor Muscle Relaxation PKA->Muscle_Relaxation Leads to Bladder_Capacity Increased Bladder Capacity Muscle_Relaxation->Bladder_Capacity OAB_Symptoms Reduction in OAB Symptoms Bladder_Capacity->OAB_Symptoms

Caption: Vibegron's signaling pathway in bladder muscle relaxation.

Experimental Protocols: The EMPOWUR Trial

The EMPOWUR trial was a pivotal Phase 3 study that evaluated the efficacy and safety of Vibegron.[2][3]

Study Design: An international, randomized, double-blind, placebo- and active-controlled study.[2] Participants: A total of 1,518 patients with OAB were randomized.[2][3] Treatment Arms:

  • Vibegron 75 mg once daily[3]

  • Placebo once daily[3]

  • Tolterodine (active control) 4 mg extended-release once daily Duration: 12 weeks of treatment followed by a 4-week safety assessment.[2] Primary Endpoints:

  • Change from baseline in the average number of daily micturitions.

  • Change from baseline in the average number of daily urge urinary incontinence (UUI) episodes.[2] Key Secondary Endpoint:

  • Change from baseline in the average number of daily urgency episodes.[1]

cluster_screening Screening & Randomization cluster_treatment 12-Week Treatment Period cluster_followup Follow-up & Analysis Screening Patient Screening (N=1518 eligible) Randomization Randomization (1:1:1) Screening->Randomization Vibegron Vibegron 75mg (n=545) Randomization->Vibegron Placebo Placebo (n=540) Randomization->Placebo Tolterodine Tolterodine 4mg ER (Active Control, n=430) Randomization->Tolterodine FollowUp 4-Week Safety Follow-up Vibegron->FollowUp Placebo->FollowUp Tolterodine->FollowUp Analysis Efficacy & Safety Analysis FollowUp->Analysis

Caption: Workflow of the EMPOWUR clinical trial.

References

"Vibi G": A Statistical Analysis of Preclinical and Clinical Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the experimental data for the hypothetical β3-adrenergic receptor agonist, "Vibi G." The data presented here is based on publicly available information for the real-world drug, vibegron, which serves as a proxy for this analysis. This document is intended to offer an objective comparison of this compound's performance with other alternatives and is supported by experimental data.

Preclinical Data Summary

This compound is a potent and highly selective agonist for the β3-adrenergic receptor. In preclinical studies, it has demonstrated significant efficacy in models of overactive bladder (OAB) and a favorable selectivity profile compared to other β-adrenergic receptor agonists.

In Vitro Pharmacology

The in vitro activity of this compound was primarily assessed through functional cellular assays measuring cyclic adenosine monophosphate (cAMP) accumulation in cell lines expressing human β-adrenergic receptor subtypes.

Table 1: In Vitro Potency and Efficacy of this compound at the Human β3-Adrenergic Receptor

CompoundCell LineEC50 (nM)Emax / Intrinsic Activity (IA)¹Reference
This compound HEK2932.13 (± 0.25)99.2%[1][2][3]
This compound CHO-K1²12.51.07[3]
MirabegronHEK29310.0 (± 0.56)80.4%[1][2][3]
MirabegronCHO-K1²4.17-[3]
IsoproterenolHEK293-100% (Control)[3]

¹Emax/IA is expressed relative to the maximal response of the full agonist isoproterenol. ²Chinese hamster ovary (CHO)-K1 cells.

Table 2: In Vitro Selectivity of this compound for Human β-Adrenergic Receptor Subtypes

Compoundβ1-AR Activityβ2-AR Activityβ3-AR Selectivity vs. β1-ARβ3-AR Selectivity vs. β2-ARReference
This compound 0%2%>7937-fold>7937-fold[4][5]
Mirabegron3%15%517-fold496-fold[4][5]
In Vivo Pharmacology

This compound has been evaluated in animal models of OAB, where it has been shown to improve bladder function. In rat models of bladder overactivity, intravenous administration of this compound significantly increased the inter-contraction interval and reduced voiding pressure, without negatively affecting urethral function.[6]

Clinical Data Summary

Clinical trials have investigated the efficacy and safety of this compound in the treatment of overactive bladder and irritable bowel syndrome.

Overactive Bladder (OAB)

Phase III clinical trials in patients with OAB have demonstrated that this compound (at a dose of 75 mg once daily) is superior to placebo in reducing the daily frequency of micturitions, urgency episodes, and urge urinary incontinence (UUI) episodes.[7]

Table 3: Efficacy of this compound in Patients with Overactive Bladder (12-Week Data)

EndpointThis compound (75 mg)PlaceboTolterodine (4 mg ER)
Mean Change from Baseline in Daily Micturitions -1.8-1.3-1.6
Mean Change from Baseline in Daily UUI Episodes -2.0-1.2-1.7
Mean Change from Baseline in Daily Urgency Episodes -2.7-1.7-2.4

Data compiled from the EMPOWUR trial.

Long-term extension studies (52 weeks) have shown sustained efficacy of this compound in improving OAB symptoms.[7]

Irritable Bowel Syndrome (IBS)

A Phase IIa clinical trial evaluated the efficacy of this compound (75 mg once daily) in women with abdominal pain due to IBS with predominant diarrhea (IBS-D) or mixed IBS (IBS-M). The study did not meet its primary endpoint of a 30% or greater improvement in the average worst abdominal pain.[8]

Table 4: Efficacy of this compound in Patients with Irritable Bowel Syndrome (12-Week Data)

EndpointThis compound (75 mg)Placebo
Responder Rate for Abdominal Pain (IBS-D) 40.9%42.9%
Global Improvement Scale (GIS) Responders (IBS-D) 42.4%33.3%
Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The most common adverse events reported were headache and nasopharyngitis. The incidence of hypertension was similar to that of placebo.[7]

Table 5: Common Adverse Events in OAB Clinical Trials

Adverse EventThis compound (75 mg) (%)Placebo (%)Tolterodine (4 mg ER) (%)
Headache4.02.42.6
Nasopharyngitis2.82.02.3
Hypertension1.71.72.6
Urinary Tract Infection5.14.34.0

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation of this compound's pharmacological properties.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human β3-adrenergic receptor.

Materials:

  • Cell membranes prepared from cells expressing the human β3-adrenergic receptor.

  • Radioligand (e.g., [³H]-dihydroalprenolol).

  • This compound and competitor compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and competitor compounds.

  • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or competitor.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a non-labeled competitor.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[9][10][11][12]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production in cells expressing the human β3-adrenergic receptor.

Materials:

  • CHO-K1 or HEK293 cells transfected with the human β3-adrenergic receptor.

  • Cell culture medium.

  • This compound and other test compounds.

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.[13]

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the transfected cells in a 96- or 384-well plate and culture overnight.

  • Pre-treat the cells with a PDE inhibitor for a short period.

  • Add varying concentrations of this compound or other test compounds to the cells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Generate concentration-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.

  • Use non-linear regression to determine the EC50 and Emax values.[7][13][14][15]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VibiG This compound beta3AR β3-Adrenergic Receptor (GPCR) VibiG->beta3AR binds G_protein Gs Protein beta3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation leads to Relaxation Detrusor Muscle Relaxation Phosphorylation->Relaxation results in G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Culture (CHO-K1 or HEK293) Transfection Transfection with β3-AR plasmid CellCulture->Transfection CellSeeding Seed Cells in 96/384-well plate Transfection->CellSeeding PDE_Inhibitor Add PDE Inhibitor (e.g., IBMX) CellSeeding->PDE_Inhibitor Add_VibiG Add varying concentrations of this compound PDE_Inhibitor->Add_VibiG Incubation Incubate at 37°C Add_VibiG->Incubation CellLysis Cell Lysis Incubation->CellLysis cAMP_Quantification Quantify cAMP (HTRF, AlphaScreen) CellLysis->cAMP_Quantification DataAnalysis Data Analysis (EC50, Emax) cAMP_Quantification->DataAnalysis

References

Safety Operating Guide

Navigating the Disposal of Vibi G: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the disposal of Vibi G, a substance understood to be Vibegron, a compound utilized in laboratory research and development. Adherence to these guidelines is paramount for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Vibegron with appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), Vibegron can cause skin and serious eye irritation.[1] Therefore, wearing protective gloves, clothing, and eye protection is mandatory.[1] Ensure adequate ventilation and have access to a safety shower and eye wash station.[1] In case of skin contact, wash the affected area with plenty of soap and water.[1] If the substance comes into contact with the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1]

Step-by-Step Disposal Protocol for Vibegron (this compound)

The disposal of Vibegron must be conducted in accordance with local, state, and federal regulations.[2] The following protocol provides a general framework for its safe disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid Vibegron waste and any materials contaminated with it (e.g., weighing paper, contaminated gloves, and pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.

  • Liquid Waste: Solutions containing Vibegron should be collected in a dedicated, sealed, and properly labeled hazardous waste container. It is crucial to avoid mixing incompatible waste streams.

  • Sharps: Any sharps, such as needles or scalpels, contaminated with Vibegron must be disposed of in a puncture-resistant sharps container that is clearly marked as biohazardous or chemical waste, depending on the nature of the experiment.[3][4][5]

2. Decontamination of Empty Containers:

  • Empty containers that held Vibegron should be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.

  • After thorough decontamination, the container can be disposed of as non-hazardous waste, or recycled, in accordance with institutional policies.

3. Final Disposal:

  • Once the hazardous waste containers are full, they should be securely sealed.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Quantitative Data for Vibegron

For ease of reference, the following table summarizes key quantitative data for Vibegron.

PropertyValue
Molecular FormulaC26H28N4O3
Molecular Weight444.53 g/mol
CAS Number1190389-15-1

Source: MedChemExpress Safety Data Sheet[1]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols and information from the Safety Data Sheet for Vibegron. No specific experimental protocols were cited in the generation of this disposal guidance.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for Vibegron, the following diagram illustrates the decision-making process and necessary steps.

G cluster_0 Vibegron (this compound) Waste Generation cluster_1 Collection and Segregation cluster_2 Final Disposal start Vibegron Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps empty_container Empty Container waste_type->empty_container Empty Container solid_container Collect in Labeled Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Waste Container liquid->liquid_container sharps_container Collect in Puncture-Resistant Sharps Container sharps->sharps_container decontaminate Triple-Rinse with Appropriate Solvent empty_container->decontaminate seal_container Securely Seal Full Container solid_container->seal_container liquid_container->seal_container sharps_container->seal_container collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_non_haz Dispose of Decontaminated Container as Non-Hazardous Waste decontaminate->dispose_non_haz collect_rinsate->liquid_container contact_ehs Contact EHS for Pickup seal_container->contact_ehs

References

Essential Safety and Handling Precautions for Vibi G

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the hazardous properties of a hypothetical substance referred to as "Vibi G." The name "this compound" does not correspond to a readily identifiable chemical in standard databases. Therefore, this document serves as a template. Users must consult the Safety Data Sheet (SDS) specific to the actual substance they are handling and adapt these procedures accordingly. The SDS provides comprehensive information on physical and chemical properties, hazards, and safety precautions.[1]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling "this compound," a substance presumed to be hazardous. Adherence to these protocols is critical to ensure personal safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.[2] The required PPE for handling this compound is determined by the potential routes of exposure, which include inhalation, skin contact, and eye contact.[3]

Table 1: Recommended Personal Protective Equipment for this compound

Protection Level Equipment Specifications & Use Case
Primary (Required for all handling) Eye ProtectionChemical splash goggles or a full-face shield.[4]
Hand ProtectionNitrile gloves are recommended for general use; however, glove material should be selected based on the specific chemical resistance required for this compound and any solvents used.[5] Always double-glove when handling concentrated solutions.
Lab CoatA flame-resistant lab coat that covers to the knees is mandatory.[5]
FootwearClosed-toe shoes that completely cover the foot.[5]
Secondary (Required for specific procedures) Respiratory ProtectionA NIOSH-approved respirator with appropriate cartridges is necessary when working outside of a certified chemical fume hood or when there is a risk of aerosol generation.[6]
Body ProtectionA chemical-resistant apron or suit should be worn over the lab coat when handling large quantities of this compound or when there is a significant risk of splashing.

Note: Always inspect PPE for damage before use and do not wear compromised equipment. Remove all PPE before leaving the laboratory.

Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the substance.

Operational Plan:

  • Preparation: Before handling this compound, ensure that a certified chemical fume hood is operational. Have all necessary materials, including spill cleanup supplies, readily available.

  • Weighing: Conduct all weighing of this compound powder within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing. Ensure adequate ventilation.[7]

  • Transport: When moving this compound within the laboratory, use a secondary container to prevent spills in case the primary container is dropped or broken.

Storage Plan:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • The storage container must be clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Ensure the container is tightly sealed to prevent leakage or contamination.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be disposed of as hazardous waste.

Table 2: this compound Waste Disposal Guidelines

Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed hazardous waste containerIncludes contaminated gloves, paper towels, and other solid materials.
Liquid Waste Labeled, sealed hazardous waste containerIncludes unused solutions and solvent rinses. Do not pour down the drain.
Sharps Waste Puncture-resistant sharps containerIncludes contaminated needles, syringes, and razor blades.

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols & Visualizations

Detailed Methodology: In Vitro Cell Viability Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound on a cancer cell line using a standard MTT assay.

  • Cell Culture:

    • Culture human colorectal cancer cells (HCT116) in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the medium in the 96-well plate with the this compound-containing medium and incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).

    • Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the research and handling of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood exp_weigh Weigh this compound prep_hood->exp_weigh exp_dissolve Prepare Stock Solution exp_weigh->exp_dissolve exp_treat Treat Cells exp_dissolve->exp_treat exp_incubate Incubate exp_treat->exp_incubate exp_assay Perform Assay exp_incubate->exp_assay cleanup_decon Decontaminate Workspace exp_assay->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Experimental Workflow for Handling this compound.

signaling_pathway Vibi_G This compound Receptor Cell Surface Receptor Vibi_G->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Apoptosis Apoptosis Transcription_Factor->Apoptosis Induces

Caption: Hypothetical this compound-Induced Apoptotic Pathway.

logical_relationship cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures SDS Safety Data Sheet (SDS) Exposure Potential Exposure Routes SDS->Exposure Toxicity Toxicity Data Toxicity->Exposure PPE Personal Protective Equipment (PPE) Exposure->PPE Eng_Controls Engineering Controls (e.g., Fume Hood) Exposure->Eng_Controls Procedure Experimental Procedure Procedure->PPE Procedure->Eng_Controls Admin_Controls Administrative Controls (e.g., SOPs) Procedure->Admin_Controls

Caption: Logic for Selecting Chemical Safety Controls.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.